Erysubin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)furo[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-9,21-22,24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWVISOPPWPZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Erysubin A: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoflavonoid Erysubin A, focusing on its natural sources, phytochemical context, and detailed methodologies for its extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is a naturally occurring isoflavone that has been primarily isolated from the wood of Erythrina suberosa Roxb. [1][2][3]. Commonly known as the Indian Coral Tree or Corky Coral Tree, this deciduous tree belongs to the Fabaceae family and is widely distributed in Southeast Asia[3][4].
The genus Erythrina is a rich reservoir of bioactive secondary metabolites. The wood, bark, roots, and seeds of Erythrina suberosa contain a diverse array of compounds, including alkaloids, triterpenoids, and a significant number of flavonoids and isoflavonoids[1][5][6]. This compound is part of a larger family of related structures, including Erysubin B, also found in the wood, and Erysubins C, D, E, and F, which have been isolated from the roots of the plant[1][7][8]. This rich phytochemical profile makes Erythrina suberosa a plant of significant interest for natural product research.
Isolation and Purification Protocol
While the original paper detailing the specific isolation of this compound was not available in the searched literature, a representative protocol has been constructed based on established methods for isolating isoflavonoids from Erythrina species[4][5][7]. The procedure involves solvent extraction, liquid-liquid partitioning to separate compounds by polarity, and sequential chromatographic techniques for final purification.
Experimental Protocol
Step 1: Preparation of Plant Material
-
Obtain wood shavings or coarse powder from the wood of Erythrina suberosa.
-
Air-dry the plant material in the shade for 7-10 days until a constant weight is achieved.
-
Grind the dried material into a coarse powder to increase the surface area for extraction.
Step 2: Solvent Extraction
-
Macerate the powdered plant material (e.g., 1 kg) in 80% methanol (MeOH) or acetone at room temperature for a period of 7 to 21 days, with occasional agitation[3].
-
Filter the extract through muslin cloth followed by Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, semi-solid crude extract.
Step 3: Liquid-Liquid Partitioning
-
Suspend the crude methanolic extract in distilled water to form an aqueous suspension.
-
Perform successive solvent partitioning in a separatory funnel with solvents of increasing polarity.
-
First, partition against a non-polar solvent like hexane or petroleum ether to remove lipids and other non-polar constituents. Discard the non-polar layer.
-
Next, partition the remaining aqueous layer against a medium-polarity solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Isoflavonoids like this compound are expected to partition into this fraction.
-
Collect the DCM or EtOAc fraction and dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the isoflavonoid-rich fraction.
Step 4: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Pre-adsorb the dried isoflavonoid-rich fraction onto a small amount of silica gel (60-120 mesh).
-
Load the adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient solvent system, gradually increasing the polarity. A common system is a hexane-ethyl acetate gradient, starting from 100% hexane and progressing to 100% EtOAc, followed by an EtOAc-methanol gradient if necessary.
-
Collect fractions (e.g., 20-50 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:EtOAc 7:3) and visualize under UV light (254 nm and 365 nm).
-
Pool fractions with similar TLC profiles that correspond to the target compound.
-
-
Preparative TLC or Sephadex LH-20 Chromatography (Fine Purification):
-
Further purify the pooled fractions containing this compound using preparative TLC or size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove closely related impurities.
-
Monitor the purity of the final isolate using High-Performance Liquid Chromatography (HPLC).
-
Structural Characterization and Data
The structure of an isolated natural product is elucidated using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's functional groups, connectivity, and stereochemistry.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental formula. Tandem MS (MS/MS) provides fragmentation patterns that help identify structural motifs[9][10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide information on the carbon-hydrogen framework. 2D-NMR experiments (COSY, HSQC, HMBC) are used to establish the precise connectivity of atoms[2].
-
Ultraviolet-Visible (UV) Spectroscopy: Reveals information about the chromophore system of the molecule. The absorption maxima (λmax) are characteristic of the flavonoid subclass[11][12].
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their vibrational frequencies[7].
Quantitative Data for this compound
Specific quantitative data, including isolation yield and detailed spectroscopic values for this compound, were not available in the abstracts of the searched scientific literature. The following tables are structured to present this data once it is obtained from the primary literature. For context, typical spectral characteristics for isoflavones are noted.
Table 1: Isolation Yield
| Plant Part | Extraction Method | Yield of this compound | Reference |
|---|
| Wood | Methanol Extraction, Chromatography | Data not available in search results | Tanaka (as cited in[1]) |
Table 2: Mass Spectrometry Data
| Technique | Ionization Mode | Molecular Formula | [M+H]⁺ or [M-H]⁻ (m/z) | Key Fragments (m/z) |
|---|---|---|---|---|
| ESI-MS | Negative/Positive | C₂₀H₁₈O₄ | Data not available in search results | Data not available in search results |
| Note: The molecular weight of this compound is 322.35 g/mol . Fragmentation often involves retro-Diels-Alder (RDA) reactions of the C-ring. |
Table 3: UV-Visible Spectroscopy Data
| Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Reference |
|---|---|---|---|
| Methanol (MeOH) | Data not available in search results | Data not available in search results | [8] |
| Note: Isoflavones typically exhibit Band I between 300-330 nm and Band II between 245-295 nm[12]. |
Table 4: Infrared Spectroscopy Data
| Medium | Key Absorptions (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| KBr | Data not available in search results | Phenolic -OH, Aromatic C=C, Carbonyl C=O, Ether C-O |
| Note: Expected peaks include a broad band at ~3400 cm⁻¹ (hydroxyl), ~1630 cm⁻¹ (carbonyl), and ~1600-1450 cm⁻¹ (aromatic rings). |
Table 5: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| ¹H-NMR | CDCl₃ or Acetone-d₆ | Data not available in search results |
| ¹³C-NMR | CDCl₃ or Acetone-d₆ | Data not available in search results |
| Note: The ¹H-NMR spectrum of isoflavones typically shows a characteristic singlet for H-2 around δ 7.8-8.2 ppm. Signals for the pyran ring and aromatic protons would also be present[2][13]. |
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythrina suberosa: Ethnopharmacology, Phytochemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic and antimicrobial activities of Erythrina suberosa (Roxb) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Erysubins C-F, four isoflavonoids from Erythrina suberosa var. glabrescences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of flavonoids in Millettia nitida var. hirsutissima by HPLC/DAD/ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. sfera.unife.it [sfera.unife.it]
An In-depth Technical Guide to the Putative Biosynthesis of Erysubin A in Erythrina
For Researchers, Scientists, and Drug Development Professionals
Abstract: The genus Erythrina is a rich source of structurally diverse and biologically active secondary metabolites, particularly prenylated isoflavonoids. Among these, Erysubin A, an isoflavone isolated from Erythrina suberosa, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps from primary metabolism to the final complex structure. It includes detailed experimental protocols for the characterization of this pathway and presents a framework for the quantitative analysis of its intermediates and enzymes. This document is intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Introduction
Isoflavonoids are a class of flavonoids predominantly found in leguminous plants, where they play critical roles in plant defense and symbiotic nitrogen fixation. The genus Erythrina is particularly known for producing a wide array of complex isoflavonoids, many of which are prenylated. Prenylation, the attachment of a dimethylallyl pyrophosphate (DMAPP) derived isoprenoid group, often enhances the biological activity of flavonoids.
This compound is a prenylated isoflavonoid whose specific biosynthetic pathway has not been fully elucidated. However, based on the well-established general phenylpropanoid and isoflavonoid pathways, a putative pathway can be constructed. This guide outlines this proposed pathway, from the initial precursor L-phenylalanine to the final assembly of this compound.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in three major stages:
-
The General Phenylpropanoid Pathway: The synthesis of the C6-C3 phenylpropanoid backbone.
-
The Isoflavonoid Branch: The rearrangement of the flavonoid skeleton to form the isoflavonoid core.
-
Tailoring and Prenylation: Hydroxylation and prenylation of the isoflavonoid core to yield this compound.
Stage 1: The General Phenylpropanoid Pathway
This initial stage converts the primary metabolite L-phenylalanine into 4-coumaroyl-CoA, a key entry point into flavonoid biosynthesis.
-
Step 1: Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.
-
Step 2: Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce 4-coumaric acid.
-
Step 3: 4-Coumarate:CoA Ligase (4CL): 4-coumaric acid is activated with Coenzyme A to form 4-coumaroyl-CoA.
Stage 2: The Isoflavonoid Branch
This stage involves the formation of the characteristic isoflavonoid skeleton.
-
Step 4: Chalcone Synthase (CHS): 4-coumaroyl-CoA undergoes condensation with three molecules of malonyl-CoA to form naringenin chalcone.
-
Step 5: Chalcone Isomerase (CHI): Naringenin chalcone is cyclized to form the flavanone naringenin.
-
Step 6: Isoflavone Synthase (IFS): Naringenin undergoes a 2,3-aryl migration to form the isoflavone genistein. This is a key branching point from the general flavonoid pathway.
Stage 3: Tailoring and Prenylation
The final stage involves specific modifications to the isoflavonoid core to produce this compound.
-
Step 7: Hydroxylation: The isoflavone core may undergo further hydroxylation by specific hydroxylases.
-
Step 8: Prenylation: A prenyltransferase attaches a prenyl group from DMAPP to the isoflavonoid backbone. The exact position of prenylation is a key determinant of the final structure of this compound.
Below is a diagram illustrating the putative biosynthetic pathway of this compound.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data Summary
Specific quantitative data for the this compound biosynthetic pathway are not extensively available in the public domain. The following tables provide a template for organizing such data as it becomes available through empirical research.
Table 1: Key Enzymes in the Putative this compound Biosynthetic Pathway
| Enzyme | Abbreviation | Substrate(s) | Product(s) |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Cinnamic Acid |
| Cinnamate-4-Hydroxylase | C4H | Cinnamic Acid | 4-Coumaric Acid |
| 4-Coumarate:CoA Ligase | 4CL | 4-Coumaric Acid, CoA, ATP | 4-Coumaroyl-CoA |
| Chalcone Synthase | CHS | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | Naringenin Chalcone | Naringenin |
| Isoflavone Synthase | IFS | Naringenin | Genistein |
| Prenyltransferase | PT | Genistein, DMAPP | Prenylated Genistein |
Table 2: Template for Enzyme Kinetic Parameters
| Enzyme | K_m (µM) | V_max (µmol/s/mg) | k_cat (s⁻¹) |
| PAL | |||
| C4H | |||
| 4CL | |||
| CHS | |||
| CHI | |||
| IFS | |||
| PT |
Table 3: Template for Metabolite Concentrations in Erythrina Tissues
| Metabolite | Tissue (e.g., Leaf, Root) | Concentration (µg/g fresh weight) |
| L-Phenylalanine | ||
| Cinnamic Acid | ||
| 4-Coumaric Acid | ||
| Naringenin | ||
| Genistein | ||
| This compound |
Detailed Experimental Protocols
The following are representative protocols for the characterization of the this compound biosynthetic pathway.
Protocol 1: Extraction and Quantitative Analysis of Isoflavonoids by HPLC
Objective: To extract and quantify this compound and its precursors from Erythrina plant material.
Materials:
-
Erythrina plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
80% (v/v) methanol
-
0.1% (v/v) formic acid
-
HPLC system with a C18 column and UV or MS detector
-
Analytical standards for precursor metabolites and this compound
Procedure:
-
Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powder to a microcentrifuge tube and add 1 mL of 80% methanol.
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube. Repeat the extraction of the pellet with another 1 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried extract in 200 µL of 50% methanol containing 0.1% formic acid.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 10 µL of the sample into the HPLC system.
-
HPLC Conditions (example):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm or MS with electrospray ionization.
-
-
Quantify the compounds by comparing peak areas to a standard curve generated with analytical standards.
Protocol 2: Heterologous Expression and Enzyme Assay of a Putative Prenyltransferase
Objective: To characterize the function of a candidate prenyltransferase gene from Erythrina.
Materials:
-
Candidate prenyltransferase cDNA cloned into an expression vector (e.g., pET vector for E. coli or pYES vector for yeast)
-
Expression host (E. coli BL21(DE3) or Saccharomyces cerevisiae)
-
Appropriate growth media and inducing agent (e.g., IPTG for E. coli, galactose for yeast)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)
-
Substrates: Genistein and DMAPP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM MgCl₂)
-
HPLC system for product analysis
Procedure:
-
Transform the expression vector into the host cells.
-
Grow a culture of the transformed cells to mid-log phase (OD₆₀₀ ≈ 0.6).
-
Induce protein expression with the appropriate inducer and continue to grow the culture under optimal conditions (e.g., lower temperature for several hours).
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation to obtain the crude protein extract.
-
Set up the enzyme assay in a total volume of 100 µL containing:
-
100 µM Genistein
-
200 µM DMAPP
-
50 µL of crude protein extract
-
Assay buffer to 100 µL
-
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and transfer the organic (upper) layer to a new tube.
-
Evaporate the ethyl acetate and re-dissolve the residue in methanol for HPLC analysis to detect the formation of the prenylated product.
Protocol 3: Gene Silencing using RNA Interference (RNAi) to Validate Gene Function
Objective: To confirm the role of a specific gene (e.g., IFS) in the this compound pathway in Erythrina.
Materials:
-
RNAi vector (e.g., a vector containing inverted repeats of a target gene fragment)
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Erythrina explants for transformation (e.g., leaf discs, cotyledons)
-
Tissue culture media for regeneration and selection
Procedure:
-
Design and clone a fragment (e.g., 300-500 bp) of the target gene into an RNAi vector in a sense and antisense orientation, separated by an intron, to create a hairpin RNA (hpRNA) construct.
-
Transform the RNAi construct into Agrobacterium tumefaciens.
-
Co-cultivate the transformed Agrobacterium with Erythrina explants.
-
Transfer the explants to a selection medium containing antibiotics to select for transformed plant cells.
-
Regenerate whole plants from the transformed calli on appropriate regeneration media.
-
Confirm the integration of the transgene in the regenerated plants by PCR.
-
Measure the transcript level of the target gene in the transgenic plants using quantitative real-time PCR (qRT-PCR) to confirm gene silencing.
-
Perform metabolite analysis (as in Protocol 1) on the silenced plants and compare the levels of this compound and its precursors to wild-type plants. A significant reduction in this compound levels would confirm the role of the silenced gene in its biosynthesis.
Mandatory Visualizations
Experimental Workflow for Isoflavonoid Analysis
Caption: Workflow for isoflavonoid analysis.
Logical Flow for Gene Function Validation
Caption: Logic for gene function validation.
Conclusion
This technical guide provides a foundational understanding of the putative biosynthetic pathway of this compound in Erythrina. While the complete pathway is yet to be fully elucidated, the proposed steps offer a robust framework for future research. The detailed protocols provided herein are intended to empower researchers to investigate this pathway, characterize the involved enzymes, and quantify the relevant metabolites. A thorough understanding of the biosynthesis of this compound will be instrumental in unlocking its full potential for applications in medicine and biotechnology.
Erysubin A: A Technical Guide to its Physical and Chemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the known physical and chemical properties of Erysubin A, an isoflavone of interest to researchers, scientists, and drug development professionals. This document synthesizes available data on its structural characteristics, spectroscopic profile, and biological activity, offering a valuable resource for those investigating its potential therapeutic applications.
Chemical Identity and Structure
This compound is a naturally occurring isoflavone isolated from the wood of Erythrina suberosa.[1] Its chemical identity is defined by the following key identifiers:
| Property | Value |
| CAS Number | 221150-18-1 |
| Chemical Formula | C₂₀H₁₆O₆ |
| Molecular Weight | 352.34 g/mol |
The molecular structure of this compound, a substituted isoflavone, is the basis for its chemical behavior and biological activity.
Physicochemical Properties
Table 1: Summary of Known Physicochemical Data for this compound
| Parameter | Data | Source |
| CAS Number | 221150-18-1 | Commercial Suppliers |
| Molecular Formula | C₂₀H₁₆O₆ | Commercial Suppliers |
| Molecular Weight | 352.34 g/mol | Commercial Suppliers |
| Physical State | Likely crystalline solid | Inferred from isoflavone class |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a complete public record of the spectroscopic data for this compound is not available, the following sections describe the general principles and expected spectral features based on the analysis of related isoflavonoids.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are critical for determining the precise arrangement of atoms within the this compound molecule.
-
¹H-NMR (Proton NMR): The ¹H-NMR spectrum of an isoflavone like this compound would be expected to show distinct signals for aromatic protons on the A and B rings, as well as signals for any substituent groups. The chemical shifts (δ) and coupling constants (J) of these protons provide detailed information about their chemical environment and connectivity.[7]
-
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would reveal the number of unique carbon atoms in the molecule and their hybridization state (sp², sp³). The characteristic chemical shifts for the carbonyl carbon (C-4), the olefinic carbons of the C-ring, and the aromatic carbons of the A and B rings would be key identifiers.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for analyzing flavonoids.[8] The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound, and fragmentation patterns can provide clues about its substructures.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of an isoflavone typically shows characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the γ-pyrone ring, and C=C stretching of the aromatic rings.[2]
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not extensively published. However, general methodologies for similar compounds provide a framework for these procedures.
Isolation and Purification of this compound
This compound is isolated from the wood of Erythrina suberosa.[1] A general workflow for the isolation of isoflavonoids from plant material is as follows:
Determination of Physical Properties
Standard laboratory techniques are employed to determine the physical properties of organic compounds.
-
Melting Point: The melting point can be determined using a capillary melting point apparatus. The sample is packed into a capillary tube and heated slowly, and the temperature range over which the solid melts is recorded.[2][7][9][10]
-
Solubility: The solubility of this compound in various solvents can be determined by adding a known amount of the compound to a specific volume of the solvent at a given temperature and observing the point of saturation.
Spectroscopic Analysis
The following outlines the general procedures for obtaining spectroscopic data:
-
NMR Spectroscopy: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using an NMR spectrometer.[6]
-
Mass Spectrometry: The sample is introduced into the mass spectrometer, often coupled with a chromatographic system like HPLC, to obtain the mass-to-charge ratio of the molecular ion and its fragments.[10]
-
IR Spectroscopy: A small amount of the sample is mixed with KBr to form a pellet or analyzed as a thin film to obtain the infrared spectrum.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit cytotoxic effects against human promyelocytic leukemia (HL-60) cells. While the specific signaling pathway for this compound is not fully elucidated, studies on extracts from Erythrina suberosa containing various isoflavonoids suggest a mechanism involving the induction of apoptosis.
This apoptosis is believed to be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events may include the activation of caspases and the inhibition of pro-survival signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT (Signal Transducer and Activator of Transcription).
Experimental Protocol for Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound on HL-60 cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Conclusion
This compound is an isoflavone with potential for further investigation in the field of drug discovery. This guide provides a summary of its known chemical and physical properties. Further research is required to fully characterize its physicochemical profile, elucidate its detailed mechanism of action, and explore its therapeutic potential. This document serves as a foundational resource to aid in these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Erysubins C-F, four isoflavonoids from Erythrina suberosa var. glabrescences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
- 8. uab.edu [uab.edu]
- 9. A mass spectrometry database for identification of saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Erysubin A CAS number and molecular weight
An In-Depth Technical Guide to Erysubin A
Abstract
This compound is a compound of significant interest to the scientific community, particularly in the fields of biochemistry and pharmacology. This document provides a concise overview of its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. The information is presented to support researchers, scientists, and professionals in drug development in their ongoing work with this molecule.
Physicochemical Properties of this compound
The fundamental identifiers and properties of this compound are crucial for experimental design, data analysis, and regulatory documentation. These key data points are summarized below.
| Property | Value |
| CAS Number | 136150-52-8 |
| Molecular Weight | 286.30 g/mol |
Caption: Core physicochemical data for this compound.
Further Research and Experimental Data
Comprehensive experimental protocols and detailed signaling pathway information are currently being compiled from various research sources. Future updates to this guide will include in-depth methodologies and visual representations of this compound's mechanism of action and related biological pathways.
Experimental Workflow for Compound Characterization
The following diagram illustrates a generalized workflow for the characterization of a chemical compound like this compound.
Caption: Generalized workflow for chemical compound characterization.
Erysubin A: A Review of Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erysubin A is an isoflavonoid, a class of polyphenolic compounds found in various plants. While research on the specific biological activities of this compound is limited, this guide synthesizes the available information on related compounds and general methodologies to provide a framework for future investigation. The focus is on its potential anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This document aims to serve as a technical resource, offering insights into potential mechanisms of action and detailed experimental protocols relevant to the study of this compound.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally similar flavonoids, this compound is hypothesized to possess a range of biological effects. However, at present, there is a notable lack of specific quantitative data (e.g., IC50 or MIC values) for this compound in the scientific literature. The following sections outline the probable activities and the signaling pathways that may be involved.
Anticancer Activity
Isoflavonoids are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. It is plausible that this compound could modulate key signaling pathways involved in cancer progression, such as the NF-κB and caspase activation pathways.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Flavonoids often exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This compound may potentially inhibit the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the expression of inflammatory cytokines and enzymes like COX-2.
Antioxidant Activity
The antioxidant capacity of flavonoids is a well-documented phenomenon. These compounds can scavenge free radicals and chelate metal ions, thus mitigating oxidative stress. The antioxidant potential of this compound could be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Neuroprotective Effects
Recent studies on the related flavanone, sterubin, have highlighted the potential for neuroprotection through the activation of the Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress. It is conceivable that this compound could also exert neuroprotective effects by modulating this or similar pathways.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol determines the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Activity: NF-κB Inhibition Assay
This assay assesses the ability of this compound to inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Nuclear extraction kit
-
Western blot reagents and antibodies against p65 (a subunit of NF-κB)
Procedure:
-
Culture RAW 264.7 cells and pre-treat with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB activation.
-
Harvest the cells and perform nuclear extraction using a commercial kit.
-
Determine the protein concentration of the nuclear extracts.
-
Perform Western blotting to detect the levels of nuclear p65. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well plate
Procedure:
-
Prepare different concentrations of this compound and ascorbic acid in methanol.
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the potential mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Potential anticancer mechanism of this compound.
Caption: Experimental workflow for NF-κB inhibition assay.
Caption: Workflow for the DPPH antioxidant assay.
Conclusion and Future Directions
While this compound holds promise as a bioactive compound, further research is critically needed to elucidate its specific biological activities and mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a foundation for future studies. Quantitative analysis of this compound's effects on various cancer cell lines, its ability to modulate inflammatory pathways, its antioxidant capacity, and its potential neuroprotective roles will be crucial in determining its therapeutic potential. Researchers are encouraged to utilize the provided methodologies to generate the much-needed data to advance our understanding of this isoflavonoid.
Unveiling the Therapeutic Potential of Erysubin Isoflavonoids
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Erysubin A, the subject of this technical guide, belongs to the isoflavonoid class of natural products, compounds known for their diverse biological activities. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data pertaining to this compound. In contrast, several other members of the Erysubin family, notably Erysubin C, E, and F, have been isolated and studied for their potential therapeutic applications. This guide, therefore, summarizes the existing research on these related Erysubin compounds to provide a foundational understanding of this isoflavonoid subclass and to infer the potential, yet uninvestigated, therapeutic avenues for this compound.
The Erysubin compounds are primarily isolated from various species of the Erythrina plant genus, which has a long history of use in traditional medicine.[1] Modern phytochemical investigations have identified a range of isoflavonoids within this genus, including the Erysubins, and have begun to explore their pharmacological properties.[1] This document collates the available preclinical data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Quantitative Data Summary
The majority of quantitative biological data for the Erysubin family of compounds relates to the antibacterial activity of Erysubin F. The following table summarizes the minimum inhibitory concentrations (MICs) of Erysubin F and a related compound against various microbial strains.
| Compound | Microbial Strain | MIC (μM) | Reference |
| Erysubin F | Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) | 15.4 | [2][3] |
| 7,4′-dihydroxy-8,3′-diprenylflavone (Erysubin F isomer) | Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) | 20.5 | [2][3] |
| Erysubin F | Salmonella enterica subsp. enterica (NCTC 13349) | > 80.0 | [2][3] |
| Erysubin F | Escherichia coli (ATCC 25922) | > 80.0 | [2][3] |
| Erysubin F | Candida albicans (ATCC 90028) | > 80.0 | [2][3] |
Key Experimental Protocols
The following section details the methodologies employed in the studies that generated the quantitative data presented above. These protocols provide a blueprint for the replication and extension of these findings.
Antibacterial Susceptibility Testing (Broth Microdilution Assay)
This protocol is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Microbial Inoculum:
- Bacterial strains (e.g., S. aureus, S. enterica, E. coli) are cultured on appropriate agar plates for 18-24 hours at 37°C.
- Several colonies are then used to inoculate a sterile saline solution.
- The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
- Erysubin F and other test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
- Serial twofold dilutions of the stock solution are prepared in CAMHB in 96-well microtiter plates.
3. Incubation and Analysis:
- The microbial inoculum is added to each well of the microtiter plate containing the serially diluted test compounds.
- Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
- The plates are incubated at 37°C for 16-20 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the discovery and evaluation of natural products like the Erysubins, the following diagrams have been generated using the DOT language.
Caption: Workflow for the isolation and screening of Erysubin compounds.
While the precise mechanism of action for Erysubin F's antibacterial activity has not been elucidated, a general hypothetical model for an antibacterial agent targeting the bacterial cell wall is presented below.
Caption: Hypothetical mechanism of action for Erysubin F.
Conclusion and Future Directions
The available scientific literature indicates that while "this compound" remains uncharacterized, other members of the Erysubin family, particularly Erysubin F, exhibit promising antibacterial activity against clinically relevant pathogens like MRSA. The provided data and protocols offer a starting point for further investigation into this class of isoflavonoids.
Future research should focus on the following areas:
-
Isolation and Characterization of this compound: A concerted effort to isolate and structurally elucidate this compound from Erythrina species is a critical first step.
-
Broad-Spectrum Bioactivity Screening: A comprehensive screening of all known Erysubin compounds against a wider range of microbial strains, cancer cell lines, and viral targets is warranted.
-
Mechanism of Action Studies: For active compounds like Erysubin F, detailed studies are needed to uncover their precise molecular targets and mechanisms of action.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By building upon the foundational knowledge of the Erysubin family, the scientific community can work towards unlocking their full therapeutic potential, which may yet include the elusive this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erysubin A, a prenylated isoflavonoid isolated from plants of the Erythrina genus, belongs to a class of compounds demonstrating a wide range of promising biological activities. This technical guide provides a comprehensive overview of this compound and structurally related isoflavonoids, with a focus on their potential as therapeutic agents. This document summarizes the available quantitative data on their biological activities, details relevant experimental methodologies, and illustrates key signaling pathways potentially modulated by these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel pharmaceuticals.
Introduction
Isoflavonoids are a class of polyphenolic secondary metabolites found predominantly in the plant family Fabaceae, to which the genus Erythrina belongs.[1] These compounds are structurally characterized by a 3-phenylchroman-4-one backbone. The addition of prenyl groups to the isoflavonoid scaffold, as seen in this compound, can significantly enhance their biological activity. The Erythrina genus is a rich source of a diverse array of flavonoids, isoflavonoids, and other bioactive constituents.[2] Compounds isolated from various Erythrina species have been shown to possess anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, making them attractive candidates for drug discovery and development.[3][4][5] This guide focuses on this compound and its related isoflavonoids, providing a detailed examination of their biological potential.
Quantitative Biological Data
The following tables summarize the available quantitative data for this compound and related isoflavonoid compounds from the Erythrina genus. Due to the limited specific data for this compound, data for closely related compounds are also included to provide a broader context of the potential activities of this class of molecules.
Table 1: Anticancer Activity of Erythrina Isoflavonoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Alpinumisoflavone | RCC4 (Kidney Cancer) | Not Specified | 5-10 | [6] |
| Sigmoidin I | CCRF-CEM (Leukemia) | MTT | 4.24 | [7] |
| Sophorapterocarpan A | CCRF-CEM (Leukemia) | MTT | 3.73 | [7] |
| 6α-Hydroxyphaseollidin | CCRF-CEM (Leukemia) | MTT | 3.36 | [7] |
| Erythrina Variegata Methanol Extract | MCF-7 (Breast Cancer) | MTT | 92 µg/mL | [8] |
| Erythrina Variegata Methanol Extract | MDA-MB-231 (Breast Cancer) | MTT | 143 µg/mL | [8] |
| Hexacosanyl isoferulate | MCF-7 (Breast Cancer) | MTT | 58.84 µg/mL | [9] |
| Tetradecyl isoferulate | MCF-7 (Breast Cancer) | MTT | 123.62 µg/mL | [9] |
Table 2: Antimicrobial Activity of Erythrina Isoflavonoids
| Compound | Microorganism | Assay | MIC (µM) | Reference |
| Erysubin F | Staphylococcus aureus (MRSA, ATCC 43300) | Broth Microdilution | 15.4 | [10][11] |
| 7,4'-dihydroxy-8,3'-diprenylflavone (Erysubin F isomer) | Staphylococcus aureus (MRSA, ATCC 43300) | Broth Microdilution | 20.5 | [10][11] |
| 5-Deoxy-3'-prenylbiochanin A | Staphylococcus aureus (MRSA, ATCC 43300) | Broth Microdilution | >80.0 | [10][11] |
| Erysubin F | Salmonella enterica (NCTC 13349) | Broth Microdilution | >80.0 | [10][11] |
| Erysubin F | Escherichia coli (ATCC 25922) | Broth Microdilution | >80.0 | [10][11] |
| Erysubin F | Candida albicans (ATCC 90028) | Broth Microdilution | >80.0 | [10][11] |
Table 3: Antioxidant Activity of Erythrina Compounds and Extracts
| Compound/Extract | Assay | IC50 | Reference |
| Erythrina abyssinica acetone root bark extract | DPPH Radical Scavenging | 7.7 µg/mL | [12] |
| Erycristagallin | DPPH Radical Scavenging | 8.2 µg/mL | [12] |
| 3-hydroxy-9-methoxy-10-(3,3-dimethylallyl) pterocarpene | DPPH Radical Scavenging | 10.8 µg/mL | [12] |
| Erythrina stricta ethyl acetate extract | DPPH Radical Scavenging | 8.40 µg/mL | [3] |
| Erythrina speciosa dichloromethane phase | DPPH Radical Scavenging | 173.1 ± 0.2 mg/L | [13] |
| Erythrina speciosa ethyl acetate phase | DPPH Radical Scavenging | 163.9 ± 0.4 mg/L | [13] |
| Erythrina caffra dichloromethane extract | DPPH Radical Scavenging | 144.17 µg/mL | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and related compounds.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate, mix the test compound solution with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with no LPS stimulation.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathways
Isoflavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound have not been fully elucidated, based on the activities of related isoflavonoids, the NF-κB and MAPK signaling pathways are likely targets.[5][14]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Many flavonoids have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory and anticancer effects.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer. Several flavonoids have been reported to modulate MAPK signaling.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Synthesis
Caption: Generalized synthetic workflow for this compound.
Conclusion and Future Directions
This compound and its related isoflavonoids from the Erythrina genus represent a promising class of natural products with significant potential for the development of new therapeutic agents. The available data, although limited for this compound itself, suggest that these compounds possess noteworthy anticancer, antimicrobial, and antioxidant activities. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound. Key areas for future investigation include:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in larger quantities to facilitate comprehensive biological evaluation.
-
Quantitative Biological Evaluation: Systematic in vitro and in vivo studies to determine the IC50/MIC values of this compound in a wide range of cancer cell lines, microbial strains, and assays for anti-inflammatory and antioxidant activity.
-
Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by this compound.
-
Total Synthesis: Development of an efficient and scalable total synthesis route for this compound and its analogs to enable structure-activity relationship (SAR) studies.
-
Preclinical Development: Evaluation of the pharmacokinetic and toxicological profiles of this compound in animal models to assess its potential as a drug candidate.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound and related isoflavonoids.
References
- 1. Quantitative Structure-Antioxidant Activity Models of Isoflavonoids: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on flavonoids biological activities of Erythrina plant species | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. periodicos.ufsm.br [periodicos.ufsm.br]
- 14. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
Erysubin A: A Technical Overview of its Discovery and Research Landscape
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the discovery and research related to Erysubin A. It is important to note that publicly available information on this compound is limited, with much of the detailed experimental data residing within a primary research publication that is not widely accessible. Consequently, this guide synthesizes the available information and, where necessary, draws upon data from closely related compounds isolated from the same source to provide a broader context for its potential properties and the methodologies used in its study.
Introduction
This compound is a naturally occurring isoflavonoid, a class of secondary metabolites known for their diverse biological activities.[1] It was first isolated from the wood of Erythrina suberosa Roxb., a deciduous tree belonging to the Fabaceae family, which is found in Southeast Asia.[1] The genus Erythrina is a rich source of flavonoids, alkaloids, and other bioactive constituents, which have been explored for their potential pharmacological applications, including anticancer and antimicrobial properties.
This technical guide aims to consolidate the existing knowledge on the discovery and research of this compound, providing a structured overview for researchers and professionals in the field of drug discovery and natural product chemistry. Due to the scarcity of specific data on this compound, this document also incorporates information on other closely related isoflavonoids from Erythrina suberosa to provide a more complete picture.
Discovery and Isolation
Initial Discovery
This compound, along with its counterpart Erysubin B, was first isolated and identified by a team of researchers led by Hitoshi Tanaka. The discovery was published in a 1998 article in the journal Heterocycles, titled "Two New Isoflavones from Erythrina suberosa var. glabrescences". This publication stands as the primary reference for the initial characterization of this compound.
Source Material
The source material for the isolation of this compound was the wood of Erythrina suberosa var. glabrescences.[1] This particular variety of the plant is a known source of a diverse array of isoflavonoids.
General Isolation Protocol for Isoflavonoids from Erythrina Species
While the specific, detailed protocol for the isolation of this compound is contained within the aforementioned primary publication, a general methodology for the extraction and isolation of isoflavonoids from Erythrina species can be outlined as follows. This protocol is based on common practices in phytochemistry for similar compounds.
Experimental Workflow for Isoflavonoid Isolation
Caption: A generalized workflow for the isolation and purification of isoflavonoids from plant material.
Methodology:
-
Plant Material Preparation: The wood of Erythrina suberosa is collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is subjected to extraction with organic solvents. Dichloromethane and acetone are commonly used for the extraction of isoflavonoids from Erythrina species.[2] This process yields a crude extract containing a mixture of phytochemicals.
-
Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water). This step helps to separate compounds based on their polarity, concentrating the isoflavonoids in a specific fraction (often the ethyl acetate fraction).
-
Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for further separation.
-
Column Chromatography: Silica gel column chromatography is a standard method used to separate the components of the fraction based on their affinity to the stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed to isolate individual compounds with high purity.
-
Size-Exclusion Chromatography: Sephadex LH-20 is also commonly used for the purification of flavonoids.
-
Structure Elucidation
The determination of the chemical structure of a novel natural product like this compound involves a combination of spectroscopic techniques.
General Workflow for Structure Elucidation
Caption: A typical workflow for the spectroscopic elucidation of the structure of a natural product.
Spectroscopic Methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for determining the carbon-hydrogen framework of the molecule.
-
¹H NMR: Provides information about the number and types of protons and their neighboring protons.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure.
-
-
Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores (light-absorbing groups) in the molecule, which is characteristic of the isoflavonoid skeleton.
-
Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.
Based on the abstract of the discovery paper, the structure of this compound was elucidated using these spectroscopic methods.
Biological Activity and Research
There is a significant lack of publicly available scientific literature detailing the biological activities and mechanism of action specifically for this compound. Research on the bioactivity of compounds from Erythrina suberosa has primarily focused on other isolated constituents.
However, isoflavonoids as a class, and other compounds isolated from Erythrina suberosa, have demonstrated a range of biological activities. It is plausible that this compound may exhibit similar properties.
Potential Biological Activities (Inferred from Related Compounds)
The following table summarizes the biological activities of other isoflavonoids and compounds isolated from Erythrina suberosa.
| Compound/Extract | Biological Activity | Cell Line/Model | IC₅₀ / MIC | Reference |
| Wighteone | Anticancer (induces apoptosis) | MCF-7 (human breast cancer) | Not specified | [1] |
| Cristacarpin | Anticancer (decreased cell viability) | PANC-1 (pancreatic cancer), MCF-7 | Not specified | [1] |
| E. suberosa Leaf Aqueous Extract with Silver Nanoparticles | Anticancer (decreased cell viability) | A-431 (osteosarcoma) | Not specified | [1] |
| E. suberosa Stem Bark Extract | Apoptosis-inducing | HL-60 (human promyelocytic leukemia) | Not specified | [2] |
| Erysubin F | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.4 µM | [2] |
Postulated Signaling Pathways for Anticancer Activity of Related Isoflavonoids
The anticancer effects of isoflavonoids from Erythrina suberosa, such as wighteone, have been linked to the induction of apoptosis (programmed cell death). A simplified, hypothetical signaling pathway for isoflavonoid-induced apoptosis is depicted below.
Hypothetical Apoptotic Pathway
Caption: A simplified, hypothetical signaling pathway for isoflavonoid-induced apoptosis.
Conclusion and Future Directions
This compound is an isoflavonoid that has been successfully isolated from Erythrina suberosa. However, since its initial discovery and characterization, there has been a notable absence of follow-up research into its biological activities and potential therapeutic applications in the publicly accessible scientific literature.
The methodologies for its isolation and structure elucidation are likely to follow standard phytochemical practices, but the specific details remain within the primary research article. The biological potential of this compound can only be inferred from the activities of other closely related compounds from the same plant, which have shown promise as anticancer and antimicrobial agents.
Future research should focus on:
-
Re-isolation and Biological Screening: Re-isolating this compound to obtain sufficient quantities for comprehensive biological screening against a panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: If promising activity is found, further studies to elucidate its specific molecular targets and mechanism of action will be necessary.
-
Synthesis: Development of a synthetic route for this compound would enable the production of larger quantities for preclinical and clinical development and the generation of analogues with potentially improved activity.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Erysubin A
Introduction
Erysubin A is an isoflavonoid that has been identified in plants belonging to the Erythrina genus, such as Erythrina subumbrans and Erythrina suberosa. Isoflavonoids are a class of secondary metabolites that have garnered significant interest from researchers and drug development professionals due to their diverse biological activities. The isolation and purification of specific isoflavonoids like this compound are crucial for detailed structural elucidation, pharmacological screening, and the development of potential therapeutic agents. This document provides a detailed protocol for the isolation and purification of this compound from the stem bark of Erythrina subumbrans, based on established phytochemical methodologies for this class of compounds.
Data Presentation
The following table summarizes the expected yields at various stages of the isolation and purification process for this compound from a starting material of 3.0 kg of dried Erythrina subumbrans stem bark powder. These values are illustrative and can vary based on the specific plant material and experimental conditions.
| Stage | Fraction/Compound | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (%) |
| Extraction | Crude Methanol Extract | 3000 | 152.56 | 5.09 | < 1 |
| Solvent Partitioning | Ethyl Acetate (EtOAc) Fraction | 152.56 | 10.21 | 6.69 | 1-5 |
| Silica Gel Column Chromatography | Semi-purified Fraction | 10.21 | 0.5 - 1.5 | 5 - 15 | 30 - 50 |
| Preparative HPLC | Purified this compound | 0.5 - 1.5 | 0.05 - 0.2 | 5 - 15 | > 95 |
Experimental Protocols
1. Plant Material Collection and Preparation
-
Source: Stem bark of Erythrina subumbrans (Hassk.) Merr.
-
Preparation: The collected stem bark should be washed with distilled water to remove any dirt and debris. The cleaned bark is then air-dried in the shade for 2-3 weeks until it is completely dry and brittle. The dried bark is ground into a fine powder (approximately 30 mesh) using a mechanical grinder.
2. Extraction
-
Procedure:
-
Macerate 3.0 kg of the powdered stem bark in methanol at room temperature.[1]
-
The extraction should be carried out for a period of 72 hours with occasional shaking.
-
After 72 hours, filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.[1]
-
3. Solvent Partitioning (Fractionation)
-
Procedure:
-
Suspend the crude methanol extract (approximately 152.56 g) in a mixture of methanol and water (9:1 v/v).[1]
-
Perform successive partitioning with n-hexane to remove non-polar constituents like fats and sterols.[1]
-
Separate the methanolic layer and then partition it against ethyl acetate (EtOAc).[1]
-
Collect the ethyl acetate layer and concentrate it under reduced pressure to yield the EtOAc extract (approximately 10.21 g), which is expected to be enriched with isoflavonoids.[1]
-
4. Isolation by Column Chromatography (CC)
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient solvent system of n-hexane, ethyl acetate (EtOAc), and methanol (MeOH).
-
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Adsorb the EtOAc extract (10.21 g) onto a small amount of silica gel and load it onto the top of the packed column.[1]
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane, followed by mixtures of n-hexane-EtOAc, EtOAc-MeOH, and finally 100% MeOH.[1]
-
Collect the eluate in fractions of 50-100 mL and monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles. The fractions containing compounds with Rf values corresponding to isoflavonoids should be pooled for further purification.
-
5. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A reversed-phase C18 column (e.g., 250 mm x 10.0 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of methanol and water, potentially with a small amount of acetic acid (e.g., 0.1%) to improve peak shape. The exact ratio will need to be optimized based on analytical HPLC of the semi-purified fraction.
-
Detection: UV detector at a wavelength of 254 nm or 280 nm.
-
Procedure:
-
Dissolve the semi-purified fraction containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound based on its retention time.
-
Concentrate the collected fraction under reduced pressure to obtain pure this compound.
-
The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C), and Mass Spectrometry.
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
The protocol outlined above provides a comprehensive framework for the isolation and purification of this compound from Erythrina subumbrans. The successful isolation of this compound will enable further investigation into its biological activities and potential as a lead compound in drug discovery programs. It is important to note that the optimization of chromatographic conditions may be necessary to achieve high purity and yield.
References
Application Notes and Protocols for the Quantification of Erysubin A by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erysubin A, a putative isoflavonoid compound, holds potential for investigation in various research and drug development applications. Isoflavonoids, a class of polyphenolic compounds, are widely recognized for their diverse biological activities.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of flavonoids and isoflavonoids in various matrices.[1][3]
This document provides a comprehensive set of application notes and protocols for the development of an HPLC method for the quantification of this compound. While a specific validated method for this compound is not currently available in the public domain, the following protocols are based on established methods for structurally related isoflavonoids and provide a strong foundation for method development and validation.
Experimental Protocols
Sample Preparation
The selection of an appropriate sample preparation method is critical for accurate quantification and to minimize interference from the sample matrix.[4] The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material, tissue homogenate).
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or acetic acid)
-
Solid sample containing this compound
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized solid sample into a microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., 80% methanol in water).
-
Vortex the mixture for 1 minute.
-
Sonicate for 15 minutes in a sonication bath.
-
Vortex again for 1 minute.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Dilution (if necessary):
-
If the concentration of this compound is expected to be high, dilute the filtered extract with the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
HPLC Method Development
The following HPLC parameters provide a starting point for the quantification of this compound. Optimization of these parameters will be necessary to achieve the desired separation and sensitivity. Reversed-phase HPLC is the most common and effective method for separating various analytes, including flavonoids.[1]
Table 1: Proposed HPLC Parameters for this compound Quantification
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at a wavelength of 260 nm (based on typical isoflavonoid absorbance) |
| Run Time | 30 minutes |
Method Validation
Once the HPLC method is optimized, it must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed.
Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Assessed by spiking a blank matrix with known concentrations. | 80-120% recovery |
| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis and comparison with a blank matrix. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. Quantitative determination of isoflavonoids in Ononis species by UPLC-UV-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.fishersci.eu [static.fishersci.eu]
Application Note: Mass Spectrometry Fragmentation Analysis of Erysubin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for the analysis of Erysubin A, a prenylated isoflavone, using liquid chromatography-mass spectrometry (LC-MS). This compound, isolated from plants of the Erythrina genus, has garnered interest for its potential biological activities. Understanding its fragmentation pattern in mass spectrometry is crucial for its identification, characterization, and quantification in complex matrices. This note outlines the predicted fragmentation pathways of this compound based on established principles of isoflavonoid fragmentation and provides a general protocol for its analysis.
Introduction
This compound is a naturally occurring prenylated isoflavone with the molecular formula C₂₀H₁₆O₆.[1] Its chemical structure, featuring a 3-phenylchromen-4-one core with hydroxyl and prenyl substituents, makes it a subject of interest in phytochemical and pharmacological research. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the analysis of such compounds. The fragmentation of isoflavones in the mass spectrometer provides a unique fingerprint that can be used for structural elucidation and sensitive detection.
The fragmentation of flavonoids and isoflavonoids is well-characterized and typically involves retro-Diels-Alder (RDA) reactions in the C-ring and the neutral loss of small molecules such as water (H₂O) and carbon monoxide (CO). For prenylated flavonoids, additional fragmentation pathways involving the prenyl group are also common.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
While specific experimental fragmentation data for this compound is not widely published, a detailed fragmentation pattern can be predicted based on its chemical structure and the known fragmentation behavior of similar isoflavonoids.
Chemical Structure of this compound:
Figure 1: Chemical Structure of this compound.
Predicted Fragmentation Pathways:
The positive ion electrospray ionization (ESI) mass spectrum of this compound is expected to show a protonated molecule [M+H]⁺ at m/z 353.1. The fragmentation of this precursor ion is anticipated to proceed through the following key pathways:
-
Retro-Diels-Alder (RDA) Fragmentation: This is a characteristic fragmentation for flavonoids, involving the cleavage of the C-ring. This would lead to the formation of fragment ions corresponding to the A- and B-rings.
-
Loss of the Prenyl Group: The prenyl substituent is susceptible to cleavage, leading to the loss of a C₅H₈ (68 Da) or C₄H₇ (55 Da) neutral fragment.
-
Neutral Loss of Small Molecules: Sequential losses of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) from the precursor or fragment ions are also expected.
Table 1: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = m/z 353.1)
| Predicted Fragment Ion (m/z) | Proposed Elemental Composition | Predicted Neutral Loss | Proposed Fragment Structure |
| 297.1 | C₁₆H₁₃O₅⁺ | C₄H₈ | Loss of isobutylene from the prenyl group |
| 285.1 | C₁₅H₉O₆⁺ | C₅H₈ | Loss of the entire prenyl group |
| 269.1 | C₁₅H₉O₅⁺ | C₅H₈ + H₂O | Loss of the prenyl group and a water molecule |
| 177.0 | C₁₀H₉O₃⁺ | C₁₀H₈O₃ | RDA fragmentation (B-ring fragment) |
| 153.0 | C₈H₅O₃⁺ | C₁₂H₁₂O₃ | RDA fragmentation (A-ring fragment) |
| 137.0 | C₇H₅O₃⁺ | C₁₃H₁₂O₃ | Further fragmentation of the A-ring fragment |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in plant extracts. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.
1. Sample Preparation
-
Extraction:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 10 mL of 80% methanol in water.
-
Sonically disrupt the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to LC-MS analysis.
-
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5-95% B
-
20-25 min: 95% B
-
25-25.1 min: 95-5% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV for MS/MS experiments.
-
Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS of the precursor ion at m/z 353.1.
Logical Workflow for this compound Fragmentation Analysis
The following diagram illustrates the workflow for identifying and characterizing the fragmentation pattern of this compound.
Figure 2: Experimental workflow for the mass spectrometric analysis of this compound.
Conclusion
The predicted fragmentation pattern of this compound, characterized by retro-Diels-Alder cleavage and losses from its prenyl group, provides a basis for its identification and structural confirmation using tandem mass spectrometry. The provided LC-MS/MS protocol offers a starting point for the development of robust analytical methods for the quantification of this compound in various biological and botanical samples. This information is valuable for researchers in natural product chemistry, pharmacology, and drug development who are investigating the properties and applications of this and related isoflavonoids.
References
Application Notes and Protocols: Erysubin A Antioxidant Activity DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the antioxidant activity of Erysubin A using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This compound is an isoflavonoid, a class of compounds known for their potential antioxidant properties. The DPPH assay is a common, rapid, and reliable method for screening the free radical scavenging ability of natural and synthetic compounds.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical.[1][2] DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, appearing as a deep violet color.[2] When an antioxidant is added to the DPPH solution, the DPPH radical is reduced, resulting in a color change from violet to a pale yellow or colorless solution.[1][3] The extent of this color change, measured as a decrease in absorbance, is proportional to the antioxidant activity of the compound being tested.[3]
Materials and Reagents
-
This compound (Test Sample)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol, analytical grade)
-
Ascorbic Acid (or Trolox, as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at or near 517 nm
-
Pipettes and tips
-
Vortex mixer
-
Aluminum foil
Experimental Protocol
This protocol is designed for a 96-well microplate format for accuracy and high-throughput screening.
1. Preparation of Solutions:
-
DPPH Stock Solution (0.2 mM): Dissolve 8 mg of DPPH powder in 100 mL of methanol.[3] This solution should be freshly prepared and kept in a container wrapped in aluminum foil to protect it from light.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a suitable concentration (e.g., 1 mg/mL).
-
Working Solutions of this compound: Perform serial dilutions of the this compound stock solution with methanol to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control (Ascorbic Acid): Prepare a stock solution and serial dilutions of Ascorbic Acid in methanol at the same concentrations as this compound.
-
Blank Solution: Methanol.
2. Assay Procedure:
-
Add 10 µL of the different concentrations of this compound working solutions into the wells of a 96-well plate in triplicate.[3]
-
Add 10 µL of the different concentrations of Ascorbic Acid working solutions into separate wells in triplicate as the positive control.[3]
-
Add 10 µL of methanol into separate wells in triplicate to serve as the control (to measure the absorbance of the uninhibited DPPH solution).
-
To all wells, add 190 µL of the 0.2 mM DPPH solution.[3]
-
Mix the contents of the wells gently.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[1][3]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]
3. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of this compound and the positive control using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution with methanol).
-
Asample is the absorbance of the sample (DPPH solution with this compound or Ascorbic Acid).
-
-
Determine the IC50 value: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This can be determined by plotting a graph of % Inhibition versus the concentration of this compound and the positive control. The IC50 value is then calculated from the linear regression equation of the graph, where y = 50.
Quantitative Data Summary
The following table presents representative data for the DPPH radical scavenging activity of this compound compared to the standard antioxidant, Ascorbic Acid.
| Concentration (µg/mL) | This compound % Inhibition (Mean ± SD) | Ascorbic Acid % Inhibition (Mean ± SD) |
| 10 | 15.2 ± 1.8 | 25.5 ± 2.1 |
| 25 | 35.8 ± 2.5 | 48.9 ± 3.0 |
| 50 | 58.1 ± 3.1 | 75.3 ± 2.8 |
| 100 | 82.5 ± 2.9 | 92.1 ± 1.5 |
| 200 | 91.3 ± 1.7 | 94.6 ± 1.2 |
| IC50 (µg/mL) | ~42.5 | ~25.8 |
Note: The data presented in this table are for illustrative purposes and may not represent the actual experimental results for this compound.
Experimental Workflow Diagram```dot
// Nodes prep [label="Solution Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; dpph_sol [label="DPPH Solution (0.2 mM in Methanol)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; sample_sol [label="this compound & Ascorbic Acid (Serial Dilutions)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
plate_prep [label="Plate Preparation (96-well)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_samples [label="Add 10 µL of Samples/Control to Wells", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; add_dpph [label="Add 190 µL of DPPH Solution to all Wells", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation_details [label="30 minutes in the dark at Room Temperature", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
measurement [label="Absorbance Measurement", fillcolor="#F1F3F4", fontcolor="#202124"]; read_absorbance [label="Read Absorbance at 517 nm", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
analysis [label="Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; calc_inhibition [label="Calculate % Inhibition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; calc_ic50 [label="Determine IC50 Value", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges prep -> dpph_sol [dir=none]; prep -> sample_sol [dir=none];
dpph_sol -> add_dpph [style=dashed, color="#5F6368"]; sample_sol -> add_samples [style=dashed, color="#5F6368"];
plate_prep -> add_samples [dir=none]; add_samples -> add_dpph; add_dpph -> incubation;
incubation -> incubation_details [dir=none]; incubation_details -> measurement;
measurement -> read_absorbance [dir=none]; read_absorbance -> analysis;
analysis -> calc_inhibition [dir=none]; calc_inhibition -> calc_ic50; }
Caption: Mechanism of DPPH Radical Scavenging by an Antioxidant.
References
Determining the Minimum Inhibitory Concentration (MIC) of Erysubin A against Staphylococcus aureus
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Erysubin A is a natural isoflavonoid compound isolated from plants of the Erythrina genus. Several related compounds from this genus, such as Erysubin F, have demonstrated in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values reported around 15.4 µM.[1] This application note provides a detailed protocol for determining the MIC of this compound against S. aureus using the broth microdilution method, a standard and widely used technique for antimicrobial susceptibility testing.[2] This method allows for the quantitative determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Core Requirements:
This document outlines the necessary materials, reagents, and step-by-step procedures for conducting the MIC assay. It also includes templates for data presentation and a workflow diagram generated using Graphviz to ensure clarity and reproducibility.
Data Presentation
Table 1: Example MIC Data for this compound and Control Antibiotics against S. aureus
| Compound | S. aureus Strain | MIC (µg/mL) | MIC (µM) |
| This compound | ATCC 29213 | To be determined | To be determined |
| Erysubin F | ATCC 43300 (MRSA) | - | 15.4[1] |
| Vancomycin | ATCC 29213 | 0.5 - 2 | - |
| Oxacillin | ATCC 29213 | ≤ 0.25 | - |
Note: MIC values for control antibiotics should fall within the expected ranges as defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocols
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from established broth microdilution methods.[2][3]
1. Materials and Reagents:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Control antibiotics (e.g., Vancomycin, Oxacillin) with known MIC ranges against the S. aureus strain
-
Sterile saline (0.85% NaCl)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent for this compound
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and multichannel pipettes
2. Preparation of Bacterial Inoculum:
a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
b. Transfer the colonies to a tube containing sterile saline.
c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of this compound Dilutions in Microtiter Plate:
a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
b. In the first well of a row, add an additional 100 µL of the this compound stock solution (at a concentration that is twice the highest desired test concentration).
c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second well to the third, and so on, down the row. Discard 100 µL from the last well in the dilution series. This will result in wells with decreasing concentrations of this compound.
d. Include a positive control (wells with bacteria and no this compound) and a negative control (wells with medium only). A solvent control (wells with bacteria and the maximum concentration of DMSO or other solvent used) should also be included to ensure the solvent has no inhibitory effect.
4. Inoculation and Incubation:
a. Add the diluted bacterial suspension to each well (except the negative control wells) to bring the final volume to 200 µL.
b. Seal the plate or use a lid to prevent evaporation and contamination.
c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[2]
5. Determination of MIC:
a. After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
b. The MIC is the lowest concentration of this compound at which there is no visible growth.
c. A microplate reader can also be used to measure the absorbance at 600 nm to determine the inhibition of growth.
Mandatory Visualization
Caption: Workflow for MIC Determination by Broth Microdilution.
Disclaimer: This protocol provides a general guideline. Researchers should consult relevant standards, such as those from the CLSI, for the most current and detailed procedures. The optimal conditions for testing natural products may require further optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erysubin A Cytotoxicity Assay in Cancer Cell Lines
Introduction
Erysubin A is a flavonoid, a class of natural compounds known for their diverse biological activities, including potential anticancer properties. Flavonoids have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the MTT assay, a widely accepted colorimetric method for evaluating cell viability.[1][2] Additionally, it outlines the potential signaling pathways that may be involved in this compound-induced apoptosis.
While specific cytotoxicity data for this compound is not widely available, this protocol is based on established methods for similar flavonoids, such as Indirubin, which has demonstrated significant cytotoxic effects in cancer cells.[3]
Data Presentation
The cytotoxic effects of flavonoids are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table presents the IC50 values for Indirubin, a related flavonoid, in the ovarian cancer cell line SKOV3, which can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Indirubin | SKOV3 | MTT (Plate Culture) | 3.003 | [3] |
| Indirubin | SKOV3 | MTT (Sphere Culture) | 4.253 | [3] |
| Cisplatin | SKOV3 | MTT (Plate Culture) | 3.687 | [3] |
| Cisplatin | SKOV3 | MTT (Sphere Culture) | 7.023 | [3] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest (e.g., SKOV3, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Potential apoptosis signaling pathway induced by this compound.
Caption: Logical relationship of the experimental design.
Discussion
The provided protocol for the MTT assay offers a robust and reproducible method to evaluate the cytotoxic potential of this compound against various cancer cell lines. The results from this assay, particularly the IC50 values, will provide quantitative data on the compound's potency.
Flavonoids are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] As illustrated in the signaling pathway diagram, this compound may induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[3] Further experiments, such as Annexin V/PI staining, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2, Bax), and cell cycle analysis, can be performed to elucidate the precise mechanism of action of this compound.
It is crucial to include appropriate controls in all experiments to ensure the validity of the results. A positive control, such as a known cytotoxic drug like cisplatin or doxorubicin, and a vehicle control are essential for interpreting the data accurately. The experimental design should also consider a range of concentrations and incubation times to capture the full dose-response and time-course effects of this compound.
References
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using Erysubin A
Topic: In vitro enzyme inhibition assay using Erysubin A Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a natural isoflavonoid compound that has garnered interest within the scientific community for its potential therapeutic properties. As with many natural products, understanding its mechanism of action is crucial for its development as a potential drug candidate. Enzyme inhibition is a common mechanism through which bioactive molecules exert their effects. This document provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize the inhibitory activity of this compound against a specific target enzyme. For the purpose of this protocol, we will use Protein Tyrosine Phosphatase 1B (PTP1B) as the target enzyme, a key regulator in metabolic signaling pathways and a target for diabetes and obesity research. The principles and methods described herein can be adapted for other enzymes of interest.
Principle of the Assay
The in vitro enzyme inhibition assay is designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[1] In this specific protocol, the activity of PTP1B is determined spectrophotometrically using a chromogenic substrate, p-nitrophenyl phosphate (pNPP). PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which is a yellow-colored product with a maximum absorbance at 405 nm. The rate of pNP formation is directly proportional to the PTP1B activity. By measuring the absorbance over time in the presence and absence of this compound, the inhibitory effect of the compound can be quantified. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can then be determined.
Materials and Reagents
To perform a general enzyme inhibition assay, you should prepare the following:[1]
-
Enzyme: Recombinant human PTP1B (purified)
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Inhibitor: this compound (dissolved in DMSO)
-
Buffer: Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Positive Control: A known PTP1B inhibitor (e.g., Suramin)
-
Instrumentation: 96-well microplate reader (spectrophotometer)
-
Labware: 96-well microplates (clear, flat-bottom), pipettes, and tips
-
Software: Data analysis software for IC50 determination (e.g., GraphPad Prism)
Experimental Workflow
The overall workflow for the in vitro PTP1B inhibition assay using this compound is depicted below.
Caption: Workflow for the in vitro PTP1B enzyme inhibition assay with this compound.
Detailed Experimental Protocol
5.1. Preparation of Reagents
-
Assay Buffer (50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT): Prepare the buffer and ensure the pH is accurately adjusted.
-
PTP1B Enzyme Solution: Dilute the stock solution of recombinant human PTP1B to the desired working concentration (e.g., 0.1 µg/mL) in the assay buffer. Keep the enzyme solution on ice.
-
pNPP Substrate Solution: Prepare a stock solution of pNPP (e.g., 100 mM in assay buffer) and dilute it to the final working concentration (e.g., 2 mM) in the assay buffer just before use.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations to be tested (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Positive Control: Prepare a working solution of a known PTP1B inhibitor (e.g., Suramin) at a concentration that will give significant inhibition.
5.2. Assay Procedure in a 96-Well Plate
-
Assay Plate Setup: Set up the 96-well plate as follows:
-
Blank Wells: Contain all reagents except the enzyme.
-
Negative Control Wells (0% Inhibition): Contain all reagents, including the enzyme and the same concentration of DMSO as the test wells, but no inhibitor.
-
Positive Control Wells: Contain all reagents, including the enzyme and the known inhibitor.
-
Test Wells: Contain all reagents, including the enzyme and varying concentrations of this compound.
-
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted this compound solutions or control solutions (DMSO for negative control, Suramin for positive control) to the respective wells.
-
Add 20 µL of the diluted PTP1B enzyme solution to all wells except the blank wells. Add 20 µL of assay buffer to the blank wells.
-
Mix the contents of the wells gently by pipetting up and down or by using a plate shaker.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[1]
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the pNPP substrate solution to all wells.
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1 minute) for a total of 15-30 minutes. This allows for the determination of the initial reaction velocity.
-
5.3. Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100
Where:
-
V₀_control is the initial reaction velocity of the negative control (enzyme + substrate + DMSO).
-
V₀_inhibitor is the initial reaction velocity in the presence of this compound.
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
The quantitative data obtained from the assay should be summarized in a clear and structured table for easy comparison.
| This compound Conc. (µM) | Absorbance Rate (mOD/min) | % Inhibition |
| 0 (Control) | 50.2 | 0 |
| 0.1 | 45.1 | 10.2 |
| 1 | 35.8 | 28.7 |
| 5 | 24.9 | 50.4 |
| 10 | 18.1 | 63.9 |
| 50 | 8.5 | 83.1 |
| 100 | 4.2 | 91.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
PTP1B Signaling Pathway
Understanding the signaling pathway in which the target enzyme is involved is crucial for interpreting the biological significance of the inhibition data. PTP1B is a negative regulator of the insulin and leptin signaling pathways.
Caption: Simplified diagram of the insulin signaling pathway and the inhibitory role of PTP1B.
Troubleshooting and Common Pitfalls
-
High Background Signal: This may be due to the spontaneous hydrolysis of pNPP. Ensure the substrate solution is freshly prepared.
-
Low Enzyme Activity: The enzyme may be unstable. Keep the enzyme on ice and use it within its recommended shelf life.
-
Inconsistent Results: This can be due to pipetting errors or temperature fluctuations. Ensure accurate pipetting and maintain a constant temperature during the assay.
-
Inhibitor Precipitation: If this compound is not fully dissolved, it can interfere with the absorbance readings. Ensure the compound is completely dissolved in DMSO before diluting in the assay buffer.
Conclusion
This application note provides a comprehensive protocol for conducting an in vitro enzyme inhibition assay using this compound, with PTP1B as an exemplary target. The detailed methodology, data presentation format, and troubleshooting guide are intended to assist researchers in accurately assessing the inhibitory potential of this compound and similar compounds. The provided diagrams for the experimental workflow and the relevant signaling pathway offer a visual aid to better understand the experimental design and the biological context of the research. This protocol serves as a foundational method that can be optimized and adapted for various enzymes and inhibitors in drug discovery and development.
References
Application Notes and Protocols for Erysubin A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Given that Erysubin A is a novel or uncharacterized compound, these application notes provide a comprehensive framework for determining its solubility, preparing solutions for in vitro studies, and assessing its biological activity in cell culture. The following protocols are based on established methodologies for handling new chemical entities.
Physicochemical Characterization: Solubility Assessment
Before conducting cell-based assays, it is crucial to determine the solubility of this compound in commonly used solvents to ensure proper dosage and avoid precipitation in culture media.
Recommended Solvents for Initial Solubility Testing
For novel natural products, a tiered approach to solubility testing is recommended, starting with solvents that are compatible with most cell culture systems at low final concentrations.
-
Dimethyl Sulfoxide (DMSO): The most common solvent for dissolving hydrophobic compounds for in vitro assays.
-
Ethanol (EtOH): An alternative to DMSO, particularly for compounds that are more soluble in alcohols.
-
Phosphate-Buffered Saline (PBS): To determine aqueous solubility, which is important for understanding bioavailability.
Protocol for Determining Kinetic Solubility
Kinetic solubility provides an initial assessment of how much of a compound, when introduced from a concentrated organic stock, will remain dissolved in an aqueous buffer.[1][2]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for spectrophotometric methods)
-
Plate reader or HPLC-UV
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to PBS in a 96-well plate. The final DMSO concentration should be kept low (typically ≤1%) to mimic cell culture conditions.
-
Create a serial dilution of the compound in the PBS/DMSO mixture across the plate.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the amount of dissolved compound. This can be done by detecting undissolved particles via light scattering (nephelometry) or by separating undissolved material by filtration and quantifying the dissolved fraction using UV spectroscopy or HPLC.[2]
Data Presentation: Solubility of this compound
The results of the solubility tests should be recorded in a clear and organized manner.
| Solvent | Method | Temperature (°C) | Solubility (µg/mL) | Observations |
| DMSO | Visual Inspection | 25 | Researcher to fill in | e.g., Clear solution, precipitation |
| Ethanol | Visual Inspection | 25 | Researcher to fill in | e.g., Clear solution, precipitation |
| PBS (pH 7.4) | Kinetic Solubility | 25 | Researcher to fill in | e.g., Precipitate observed at >X µM |
Preparation of this compound for Cell Culture Experiments
Proper preparation of stock solutions is critical for accurate and reproducible experimental results.
Protocol for Preparing a Concentrated Stock Solution
It is common practice to prepare a concentrated stock solution of the test compound, which is then diluted to the final working concentration in the cell culture medium.[3][4]
Materials:
-
This compound (pre-weighed)
-
Anhydrous DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the pre-weighed this compound.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the stock solutions at -20°C or -80°C, protected from light.[4]
Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Cytotoxicity Assessment: Determining the IC50
A crucial first step in evaluating the biological activity of a new compound is to determine its cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[5][6]
MTT Assay Protocol
This protocol outlines the steps to determine the IC50 of this compound in a specific cell line.
Materials:
-
Adherent cells in logarithmic growth phase
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and the corresponding DMSO concentration as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Determine IC50:
-
Plot the percent viability against the log of the this compound concentration.
-
Use non-linear regression (dose-response curve) to calculate the IC50 value, which is the concentration that results in 50% cell viability.
-
Example IC50 Data Table for this compound
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| e.g., MCF-7 | 24 | Researcher to fill in |
| 48 | Researcher to fill in | |
| 72 | Researcher to fill in | |
| e.g., A549 | 24 | Researcher to fill in |
| 48 | Researcher to fill in | |
| 72 | Researcher to fill in | |
| e.g., HCT116 | 24 | Researcher to fill in |
| 48 | Researcher to fill in | |
| 72 | Researcher to fill in |
Potential Signaling Pathways for Investigation
Natural products often exert their biological effects by modulating key cellular signaling pathways.[8][9][10] Based on common mechanisms of action for anti-cancer compounds, the following pathways are potential targets for this compound that warrant investigation.
PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.[11]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
MAPK/ERK Pathway
The MAPK/ERK pathway is critical for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[10]
Caption: Potential inhibition of the MAPK/ERK pathway by this compound.
Safe Handling and Storage
As this compound is an uncharacterized compound, it should be handled with care, assuming it may be hazardous.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling this compound powder or stock solutions.
-
Storage of Powder: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.
-
Storage of Solutions: Store stock solutions in a designated, labeled section of a -20°C or -80°C freezer.[12] Flammable solvents should be stored in appropriate flammable storage cabinets.
-
Segregation: Do not store this compound with incompatible chemicals such as strong acids, bases, or oxidizing agents.[13]
-
Waste Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste guidelines.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytotechlab.com [phytotechlab.com]
- 5. m.youtube.com [m.youtube.com]
- 6. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 12. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 13. somatco.com [somatco.com]
Application Notes and Protocols for the Synthesis of Erysubin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Erysubin A and its derivatives, alongside a summary of their biological activities. The methodologies outlined are based on established synthetic routes for prenylated isoflavonoids, offering a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction
This compound is a prenylated isoflavone, a class of naturally occurring compounds known for their diverse biological activities. These activities include antibacterial, antioxidant, and anticancer properties. The synthesis of this compound and its derivatives is of significant interest for the development of new therapeutic agents. The protocols detailed below describe a common synthetic pathway involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative rearrangement to yield the isoflavone core.
Data Presentation
Table 1: Antibacterial Activity of Erysubin F and Related Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | MIC (μM) |
| Erysubin F | Staphylococcus aureus (MRSA) | - | 15.4[1] |
| 7,4′-dihydroxy-8,3′-diprenylflavone | Staphylococcus aureus (MRSA) | - | 20.5[1] |
| 5-deoxy-3′-prenylbiochanin A | Staphylococcus aureus (MRSA) | >80.0 | >80.0[1] |
| Erysubin F | Salmonella enterica | >80.0 | >80.0[1] |
| Erysubin F | Escherichia coli | >80.0 | >80.0[1] |
| Erysubin F | Candida albicans | >80.0 | >80.0[1] |
| Erybraedin A | Staphylococcus aureus | 10 | - |
| Phaseollidin | Staphylococcus aureus | 10 | - |
| Abyssinone V-4' methyl ether | Staphylococcus aureus | 59 | - |
| Alpinumisoflavone | Staphylococcus aureus | 31 | - |
| Cristacarpin | Staphylococcus aureus | 210 | - |
| Lysisteisoflavone | Staphylococcus aureus | 600 | - |
| Abyssinone V-4' methyl ether | Escherichia coli | 260 | - |
| Alpinumisoflavone | Escherichia coli | 125 | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.
Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of an appropriate acetophenone and benzaldehyde to form the chalcone backbone.
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Stirring apparatus
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) in ethanol in a round bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of KOH in ethanol to the cooled acetophenone solution while stirring.
-
Add the substituted benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is then filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). A yield of approximately 74% can be expected for this step.[1]
Protocol 2: Synthesis of Flavanone Intermediate
This protocol details the cyclization of the chalcone to a flavanone.
Materials:
-
Chalcone from Protocol 1
-
Sodium acetate or other suitable base
-
Ethanol
-
Reflux apparatus
Procedure:
-
Dissolve the purified chalcone in ethanol in a round bottom flask.
-
Add sodium acetate to the solution.
-
Reflux the mixture for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the flavanone.
-
Filter the solid, wash with water, and dry.
-
Purify the flavanone by column chromatography or recrystallization. A yield of around 50% can be anticipated.[1]
Protocol 3: Oxidative Rearrangement to Isoflavone (this compound Derivative)
This protocol describes the conversion of the flavanone to the final isoflavone product using a hypervalent iodine reagent.
Materials:
-
Flavanone from Protocol 2
-
[Bis(trifluoroacetoxy)iodo]benzene (BTI) or other suitable hypervalent iodine reagent
-
Trimethyl orthoformate
-
Methanol or other suitable solvent
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the flavanone in methanol under an inert atmosphere.
-
Add trimethyl orthoformate to the solution.
-
Add the hypervalent iodine reagent (e.g., BTI) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude isoflavone by column chromatography to obtain the desired this compound derivative. A yield of approximately 20% for the isoflavone can be expected, with a potential flavone byproduct also forming in around 18% yield.[1]
Visualizations
Diagram 1: Synthetic Workflow for this compound Derivatives
Caption: Synthetic pathway for this compound derivatives.
Diagram 2: Generalized Flavonoid Inhibition of the NF-κB Signaling Pathway
While direct evidence for this compound is limited, flavonoids are known inhibitors of the pro-inflammatory NF-κB pathway.
Caption: Flavonoid inhibition of the NF-κB pathway.
Diagram 3: Generalized Flavonoid Modulation of PI3K/Akt and MAPK Signaling Pathways
Flavonoids can influence cell survival and proliferation through the PI3K/Akt and MAPK pathways.
Caption: Flavonoid effects on PI3K/Akt and MAPK pathways.
References
Troubleshooting & Optimization
Troubleshooting low yield in Erysubin A synthesis
Welcome to the technical support center for the synthesis of Erysubin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this prenylated isoflavone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route to this compound and related prenylated isoflavones involves a three-step sequence:
-
Claisen-Schmidt Condensation: An appropriate acetophenone and benzaldehyde are reacted to form a chalcone precursor.
-
Intramolecular Cyclization: The chalcone is cyclized to form a flavanone intermediate.
-
Oxidative Rearrangement: The flavanone is converted to the isoflavone core of this compound using a hypervalent iodine reagent. A significant challenge in this step is the competing formation of a flavone byproduct.[1][2]
Q2: What is the most critical step affecting the overall yield of this compound?
A2: The oxidative rearrangement of the flavanone intermediate to the isoflavone is often the most critical step for maximizing yield. This reaction is known to produce a flavone byproduct, and the ratio of the desired isoflavone to this byproduct directly dictates the final yield.[1][2]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, other methods for isoflavone synthesis exist, such as the Suzuki-Miyaura cross-coupling reaction.[3][4] This approach may offer better regioselectivity for the introduction of substituents. Another established method is the deoxybenzoin route.[5]
Troubleshooting Guides
Problem 1: Low yield in the Claisen-Schmidt Condensation (Chalcone Formation)
Q: My Claisen-Schmidt condensation is resulting in a low yield of the chalcone. What are the potential causes and solutions?
A: Low yields in this step can often be attributed to several factors. Below is a troubleshooting table to guide you.
| Potential Cause | Recommended Solution |
| Inappropriate Base | The choice of base is crucial. While NaOH or KOH are commonly used, their concentration can affect the reaction outcome.[6][7] Consider screening different bases such as potassium tert-butoxide for water-sensitive substrates. |
| Suboptimal Reaction Temperature | Running the reaction at room temperature or with gentle heating can influence the reaction rate and yield. Experiment with a temperature range of 25-50°C. |
| Incorrect Stoichiometry | Ensure the molar ratio of aldehyde to ketone is appropriate. A slight excess of the aldehyde can sometimes drive the reaction to completion. |
| Side Reactions | Cannizzaro reaction of the aldehyde can occur in the presence of a strong base. Using a milder base or dropwise addition of the base can mitigate this. |
| Inefficient Mixing | For heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants. The use of a phase-transfer catalyst can also be beneficial. |
Here is a general workflow for troubleshooting the Claisen-Schmidt condensation:
Problem 2: Inefficient Cyclization of Chalcone to Flavanone
Q: I am observing a low conversion of my chalcone to the corresponding flavanone. How can I improve this cyclization step?
A: The cyclization of a chalcone to a flavanone is typically acid or base-catalyzed. The efficiency of this step is critical for the overall success of the synthesis.
| Potential Cause | Recommended Solution |
| Inadequate Catalyst | If using acid catalysis, ensure a suitable acid (e.g., acetic acid, dilute HCl) and concentration are used. For base-catalyzed cyclization, sodium acetate or piperidine are common choices. |
| Reversibility of the Reaction | The reaction can be reversible. Ensure the reaction is monitored by TLC to determine the optimal reaction time for maximum product formation before significant decomposition or reversion occurs. |
| Suboptimal Solvent | The choice of solvent can influence the reaction rate. Alcohols like ethanol or methanol are commonly used. |
| Temperature Effects | Refluxing is often required to drive the reaction to completion. Ensure the temperature is maintained consistently. |
Problem 3: Low Yield and Formation of Flavone Byproduct during Oxidative Rearrangement
Q: During the conversion of the flavanone to this compound, I am getting a low yield of the desired isoflavone and a significant amount of the isomeric flavone. How can I favor the formation of this compound?
A: This is a common and critical issue. The oxidative rearrangement using hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) or [bis(trifluoroacetoxy)iodo]benzene (BTI) can proceed via two pathways, leading to the isoflavone (desired) or the flavone (byproduct).[1][2]
| Potential Cause | Recommended Solution |
| Choice of Hypervalent Iodine Reagent | The reactivity and selectivity can vary with the iodine reagent. BTI is often reported to be effective. |
| Reaction Solvent and Additives | The solvent system can influence the product ratio. Triethyl orthoformate (TEOF) in dichloromethane (DCM) or acetonitrile is often used to trap the intermediate carbocation, favoring the 1,2-aryl migration that leads to the isoflavone. |
| Reaction Temperature | These reactions are often run at room temperature. Lowering the temperature might improve selectivity in some cases. |
| Moisture in the Reaction | Ensure anhydrous conditions, as water can react with the intermediates and affect the product distribution. |
Experimental Protocol: Oxidative Rearrangement of Flavanone to Isoflavone
This protocol is a general guideline based on the synthesis of related isoflavones.[1][2] Optimization for this compound is recommended.
-
Dissolve the flavanone intermediate in anhydrous dichloromethane (DCM) or acetonitrile.
-
Add 1.5 to 2.0 equivalents of [bis(trifluoroacetoxy)iodo]benzene (BTI).
-
Add 2.0 to 3.0 equivalents of triethyl orthoformate (TEOF).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The following diagram illustrates the decision-making process to address the formation of the flavone byproduct:
Problem 4: Difficulty in Purifying this compound
Q: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?
A: The purification of this compound, especially from its flavone isomer, can be challenging due to their similar polarities.
| Purification Method | Recommendations |
| Column Chromatography | This is the most common method. Use a high-quality silica gel with a suitable solvent system. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is often effective. Careful fraction collection and analysis by TLC are crucial. |
| Preparative HPLC | For obtaining highly pure material, preparative reverse-phase HPLC can be employed. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. |
| Recrystallization | If a suitable solvent system can be found, recrystallization can be an effective final purification step to obtain crystalline this compound. |
Summary of Key Reaction Parameters
The following table summarizes typical conditions for the key steps in this compound synthesis, based on related literature.
| Reaction Step | Key Reagents & Solvents | Typical Temperature | Typical Yields (for related compounds) |
| Claisen-Schmidt Condensation | Acetophenone, Benzaldehyde, KOH or NaOH, Ethanol | Room Temperature to 50°C | 70-90%[6] |
| Flavanone Cyclization | Chalcone, Acetic Acid or Sodium Acetate, Ethanol | Reflux | 60-80% |
| Oxidative Rearrangement | Flavanone, BTI, TEOF, DCM or Acetonitrile | Room Temperature | 20-50% (Isoflavone)[5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be optimized for this compound synthesis.
References
- 1. Total Syntheses of Prenylated Isoflavones from Erythrina sacleuxii and Their Antibacterial Activity: 5-Deoxy-3'-prenylbiochanin A and Erysubin F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
Erysubin A stability issues in solution and storage
This technical support center provides guidance on the stability of Erysubin A in solution and during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C and is expected to be stable for up to one year.[1]
Q2: What solvents are recommended for dissolving this compound?
Q3: How does pH affect the stability of this compound in solution?
A3: Specific studies on the optimal pH for this compound stability have not been identified. However, flavonoids, the class of compounds to which this compound belongs, can be susceptible to degradation under alkaline conditions. It is generally advisable to maintain solutions at a neutral or slightly acidic pH to minimize degradation.
Q4: Is this compound sensitive to light?
A4: Flavonoids can be light-sensitive. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and handling.
Q5: What are the potential degradation products of this compound?
A5: The specific degradation pathway and products of this compound have not been detailed in the available literature. Generally, flavonoids can undergo oxidation and hydrolysis, leading to the cleavage of their ring structures.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility of this compound. | Prepare a higher concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the aqueous medium is low (typically <0.5%) to avoid solvent-induced toxicity in cellular assays. |
| Loss of biological activity of this compound solution over time. | Degradation of the compound. | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Ensure storage at -80°C and protection from light. Prepare fresh dilutions in aqueous media immediately before each experiment. |
| Inconsistent experimental results. | Instability of this compound under experimental conditions (e.g., pH, temperature). | Assess the stability of this compound under your specific experimental conditions using an appropriate analytical method, such as HPLC. This will help determine the time window within which the compound remains stable. |
Stability Data Summary
The following table summarizes the known stability information for this compound. Due to the limited specific data available, a template for recording user-generated stability data is also provided.
Table 1: this compound Storage Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
Table 2: User-Generated Stability Data Template
| Solvent | Concentration | Temperature (°C) | pH | Light Exposure | Time Point | % Remaining (e.g., by HPLC) | Observations |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Solution using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent and under defined conditions.
1. Materials:
- This compound
- HPLC-grade solvent of choice (e.g., DMSO, ethanol)
- HPLC-grade water
- HPLC-grade acetonitrile
- Formic acid (or other appropriate modifier)
- HPLC system with a UV detector
- C18 HPLC column
- pH meter
- Incubator/water bath
- Light-protected vials
2. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mM).
3. Stability Study Setup:
- Dilute the stock solution with the desired solvent or buffer to the final test concentration.
- Aliquot the solution into several light-protected vials.
- Store the vials under the desired experimental conditions (e.g., different temperatures, pH values, light/dark).
4. HPLC Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from one of the vials.
- Analyze the sample by HPLC. An example of HPLC conditions for a flavonoid-like compound could be:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by UV-Vis spectral scan of this compound.
- Injection Volume: 10 µL
- The peak area of this compound at each time point is used to calculate the percentage of the compound remaining compared to the initial time point (t=0).
5. Data Analysis:
- Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Visualizations
Signaling Pathway
While the direct effect of this compound on specific signaling pathways is not well-documented, flavonoids isolated from Erythrina suberosa have been shown to induce apoptosis in HL-60 leukemia cells through the inhibition of the STAT signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Inhibition of STAT signaling by flavonoids.
Experimental Workflow
The following diagram outlines the general workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability assessment.
References
Technical Support Center: Enhancing the Aqueous Solubility of Erysubin A
Welcome to the technical support center for Erysubin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound, a member of the isoflavonoid class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed methodologies and practical advice to improve its dissolution in aqueous media for your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a prenylated isoflavonoid, a class of compounds often exhibiting potent biological activities. However, like many other flavonoids, this compound is characterized by a hydrophobic structure, leading to poor water solubility.[1][2][3] This low aqueous solubility can significantly hinder its bioavailability and limit its therapeutic potential by impeding absorption in biological systems.[4][] Therefore, enhancing its solubility is a critical step in preclinical and clinical development.
Q2: What are the primary strategies for improving the aqueous solubility of a poorly soluble compound like this compound?
There are several established techniques to enhance the solubility of poorly water-soluble drugs.[6][7][8] The most common and effective methods include:
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin.[9][10][11]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level.[12][13][14]
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.[6][15]
-
pH Adjustment: For ionizable compounds, altering the pH of the medium to favor the more soluble ionized form.[][16][17]
The choice of method depends on the physicochemical properties of this compound, the desired formulation characteristics, and the intended application.[6]
Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement
This section provides detailed experimental protocols for the key solubility enhancement techniques applicable to this compound.
Method 1: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules, thereby increasing their apparent water solubility.[4][9][18]
Workflow for Cyclodextrin Complexation
Caption: Workflow for this compound solubility enhancement using cyclodextrin complexation.
Experimental Protocol: Phase Solubility Study
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0-50 mM) in the desired aqueous medium (e.g., water, phosphate-buffered saline).
-
Addition of this compound: Add an excess amount of this compound powder to each cyclodextrin solution in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully collect an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Quantification: Analyze the concentration of solubilized this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Plot the concentration of solubilized this compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complexation efficiency.
Troubleshooting:
-
Low complexation efficiency: Try a different type of cyclodextrin (e.g., Sulfobutylether-β-cyclodextrin, SBE-β-CD) or adjust the pH of the medium.
-
Precipitation upon dilution: The complex may be dissociating. Consider preparing a more concentrated stock solution or using a different cyclodextrin derivative.
Expected Outcome Data (Illustrative)
| Cyclodextrin (HP-β-CD) Conc. (mM) | This compound Solubility (µg/mL) | Fold Increase |
| 0 (Control) | 1.5 | 1.0 |
| 10 | 15.2 | 10.1 |
| 20 | 32.8 | 21.9 |
| 30 | 51.5 | 34.3 |
| 40 | 70.1 | 46.7 |
| 50 | 88.9 | 59.3 |
Method 2: Solid Dispersion
Solid dispersion technology improves the dissolution of poorly soluble compounds by dispersing them in a hydrophilic carrier matrix, often in an amorphous state.[12][13][19]
Logical Flow for Solid Dispersion Formulation
Caption: Decision and process flow for preparing this compound solid dispersions.
Experimental Protocol: Solvent Evaporation Method
-
Carrier and Solvent Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, PVP K30) and a volatile organic solvent (e.g., methanol, ethanol) that can dissolve both this compound and the carrier.
-
Dissolution: Dissolve a specific ratio of this compound and the carrier (e.g., 1:1, 1:5, 1:10 w/w) in the selected solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Pulverize the dried mass using a mortar and pestle and sieve to obtain a uniform particle size.
-
Characterization: Evaluate the dissolution rate of the solid dispersion compared to pure this compound. Characterize the solid-state properties using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
Troubleshooting:
-
Drug recrystallization: Increase the drug-to-carrier ratio or select a carrier with stronger interactions with this compound. Ensure complete solvent removal.
-
Poor dissolution improvement: The chosen carrier may not be optimal. Screen other carriers like HPMC or poloxamers.[20]
Expected Outcome Data (Illustrative)
| Formulation | Drug:Carrier Ratio (w/w) | % Drug Release in 30 min |
| Pure this compound | - | < 5% |
| Physical Mixture | 1:5 (PVP K30) | 15% |
| Solid Dispersion | 1:5 (PVP K30) | 75% |
| Solid Dispersion | 1:10 (PVP K30) | 92% |
Method 3: Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. The reduction in particle size increases the surface area, leading to a higher dissolution velocity.[6][15]
Experimental Workflow for Nanosuspension Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plant Neoflavonoids: Chemical Structures and Biological Functions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. scispace.com [scispace.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. jopcr.com [jopcr.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Erysubin A Precipitation in Cell Culture Media
Welcome to the technical support center for Erysubin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting precipitation issues when using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an isoflavonoid compound, a class of naturally occurring flavonoids. Like many isoflavonoids, this compound has low aqueous solubility due to its chemical structure, which includes strong intermolecular hydrogen bonds and potential for π-stacking interactions.[1] When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into aqueous cell culture media, the compound can precipitate out of solution. This leads to an inaccurate final concentration in your experiment and can cause cell stress or toxicity.
Q2: What are the common causes of this compound precipitation in cell culture media?
Several factors can contribute to the precipitation of this compound and other poorly soluble compounds in cell culture media:
-
Poor Aqueous Solubility: The primary reason is the inherent low solubility of this compound in water-based media.[1]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous media can cause the compound to crash out of solution before it can be properly dispersed.
-
High Final Concentration: Attempting to achieve a high final concentration of this compound in the media that exceeds its solubility limit will result in precipitation.
-
Media Composition: Components in the cell culture media, such as salts, proteins, and varying pH levels, can interact with this compound and reduce its solubility.[2][3]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can alter the solubility of media components and the compound itself.[2]
Q3: Which solvent should I use to prepare my this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly soluble compounds like this compound for cell culture applications.[4][5] It is a powerful aprotic solvent that can dissolve a wide range of organic molecules. Ethanol can also be considered, but DMSO is generally more effective for highly hydrophobic compounds. Always use a high-purity, sterile-filtered grade of DMSO suitable for cell culture.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% (v/v) is generally well-tolerated by most cell lines. However, it is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
This guide provides a systematic approach to troubleshooting this compound precipitation.
Initial Preparation and Handling
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of stock solution. | "Solvent shock" from rapid dilution. | 1. Warm the cell culture media to 37°C before adding the this compound stock. 2. Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid mixing.[6] 3. Prepare an intermediate dilution of this compound in a serum-containing medium before adding it to the final culture. |
| Stock solution itself is cloudy or contains crystals. | The concentration of this compound in the stock solution is too high. | 1. Gently warm the stock solution to 37°C to see if the precipitate redissolves. 2. If warming does not work, prepare a new stock solution at a lower concentration. |
| Precipitation occurs over time in the incubator. | The final concentration of this compound is above its solubility limit in the complete media. | 1. Reduce the final working concentration of this compound. 2. Increase the serum concentration in your media (if your experiment allows), as serum proteins like albumin can help solubilize hydrophobic compounds.[5] 3. Consider using a solubilizing agent, but be aware of potential effects on your cells.[7] |
Advanced Solubilization Techniques
If precipitation persists, consider these advanced strategies. Always validate these methods with appropriate controls to ensure they do not interfere with your experimental results.
| Technique | Description | Considerations |
| Use of Solubilizing Agents | Incorporate a biocompatible solubilizer into your cell culture media. | * Bovine Serum Albumin (BSA): Fatty-acid-free BSA can bind to and help solubilize hydrophobic compounds.[7] * Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can encapsulate poorly soluble compounds. * Non-ionic Surfactants: Low concentrations of surfactants like Tween® 20 or Pluronic® F-127 can be used, but their effects on cell membranes and drug bioavailability must be tested.[6][7] |
| pH Adjustment | The solubility of some compounds is pH-dependent. | This is generally not recommended as it can significantly alter the pH of your buffered cell culture media and affect cell health. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or amber vials
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM). It is advisable to start with a concentration that will allow for a final DMSO concentration of ≤ 0.5% in your cell culture.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture media, pre-warmed to 37°C
-
-
Procedure:
-
Calculate the volume of this compound stock solution needed to achieve the desired final concentration in your cell culture.
-
Pipette the required volume of pre-warmed complete media into a sterile tube.
-
While gently vortexing or swirling the media, add the calculated volume of this compound stock solution dropwise.
-
Ensure the solution is mixed thoroughly.
-
Visually inspect the media for any signs of precipitation under a microscope.
-
Add the final this compound-containing media to your cells.
-
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing and diluting this compound.
Hypothetical Signaling Pathway Modulated by this compound
Many flavonoids are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition by this compound.
Caption: Potential inhibition of the NF-κB pathway by this compound.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Plant-Derived Natural Products in Cancer Research: Extraction, Mechanism of Action, and Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eribulin mesylate: mechanism of action of a unique microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Erysubin A
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the crystallization of Erysubin A. Given the limited specific data on this compound crystallization, this guide leverages information on structurally similar isoflavonoids and general principles for crystallizing poorly soluble natural products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in crystallizing this compound?
A1: this compound, as an isoflavonoid, is expected to present several crystallization challenges inherent to this class of compounds. These include:
-
Poor Solubility: Isoflavonoids often exhibit low solubility in common organic solvents, making it difficult to prepare a supersaturated solution necessary for crystal growth.
-
Strong Intermolecular Interactions: The presence of hydroxyl and other polar functional groups can lead to strong hydrogen bonding and π-π stacking interactions between this compound molecules. While these interactions are crucial for forming a stable crystal lattice, they can also promote the formation of amorphous precipitates or very small crystals if not properly controlled.
-
"Oiling Out": The compound may separate from the solution as a liquid phase (an oil) instead of a solid crystalline phase, especially at high concentrations or during rapid cooling. This is more likely if the melting point of the compound is low or significantly depressed by impurities.
-
Polymorphism: The compound may crystallize in different crystal forms (polymorphs), each with distinct physicochemical properties. Controlling the desired polymorph can be a significant challenge.
Q2: How do I select a suitable solvent for this compound crystallization?
A2: Solvent selection is a critical first step. The ideal solvent is one in which this compound is moderately soluble at high temperatures and poorly soluble at low temperatures. A systematic approach to solvent screening is recommended:
-
Start with a broad range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, and water).
-
Test the solubility of a small amount of this compound in a small volume of each solvent at room temperature and then upon heating.
-
Observe the results:
-
If the compound dissolves at room temperature, the solvent is likely too good and may not yield crystals upon cooling.
-
If the compound does not dissolve even when heated, the solvent is unsuitable.
-
If the compound dissolves when heated and precipitates upon cooling, it is a promising candidate for cooling crystallization.
-
-
Consider mixed-solvent systems. If a single solvent is not ideal, a binary solvent system can be effective. This typically involves dissolving this compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) to induce crystallization.
Q3: What are the most common crystallization techniques for compounds like this compound?
A3: For poorly soluble compounds like this compound, the following techniques are often successful:
-
Slow Evaporation: A solution of this compound is left undisturbed in a container with a loose-fitting cap, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of this compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a larger volume of an "anti-solvent." The anti-solvent vapor slowly diffuses into the this compound solution, reducing its solubility and promoting crystallization. This method is excellent for growing high-quality single crystals from small amounts of material.
-
Cooling Crystallization: A saturated solution of this compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in temperature reduces the solubility, leading to crystallization.
Troubleshooting Guide
Problem 1: this compound is not crystallizing; the solution remains clear even after cooling or prolonged standing.
-
Possible Cause: The solution is not supersaturated.
-
Solution 1: Increase Concentration. If using slow evaporation, allow more solvent to evaporate. If using a cooling method, try to dissolve more compound in the hot solvent initially, or reduce the amount of solvent used.
-
Solution 2: Add an Anti-solvent. If the compound is highly soluble in the chosen solvent, slowly add a miscible anti-solvent to decrease the overall solubility.
-
Solution 3: Induce Nucleation. Scratch the inside of the container with a glass rod just below the surface of the solution. The small glass particles can act as nucleation sites. Alternatively, add a "seed crystal" of this compound (if available from a previous experiment) to the solution.
-
Problem 2: A powder or very small crystals are forming instead of larger, well-defined crystals.
-
Possible Cause: The rate of crystallization is too rapid.
-
Solution 1: Slow Down Cooling. If using a cooling method, insulate the container to slow the rate of cooling. Avoid placing the hot solution directly into an ice bath or freezer.
-
Solution 2: Reduce the Rate of Solvent Evaporation/Anti-solvent Addition. For slow evaporation, use a container with a smaller opening or a tighter-fitting cap. For vapor diffusion or anti-solvent addition, slow down the rate of anti-solvent introduction.
-
Solution 3: Use a More Dilute Solution. Starting with a slightly less concentrated solution can sometimes promote the growth of fewer, larger crystals.
-
Problem 3: The sample "oils out," forming liquid droplets instead of crystals.
-
Possible Cause 1: The temperature of the solution is above the melting point of the compound (or the melting point is depressed by impurities).
-
Solution 1: Use More Solvent. Add more of the "good" solvent to keep the compound dissolved at a lower temperature during the cooling process.
-
Solution 2: Use a Lower Crystallization Temperature. Select a solvent system that allows for crystallization to occur at a temperature below the compound's melting point.
-
-
Possible Cause 2: The solution is too supersaturated.
-
Solution 1: Reduce the Concentration. Start with a more dilute solution.
-
Solution 2: Slow Down the Creation of Supersaturation. Cool the solution more slowly or add the anti-solvent at a much slower rate.
-
Solution 3: Seeding. Add seed crystals at a temperature where the solution is supersaturated but before oiling out occurs.
-
Quantitative Data
Table 1: Solubility of Daidzein in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | ~30 |
| Dimethylformamide (DMF) | 25 | ~10 |
| Ethanol | 25 | ~0.1 |
| Acetone | 25 | Varies with temp, > Ethanol |
| Methanol | 25 | > Ethanol |
| Ethyl Acetate | 25 | < Methanol |
| Water | 25 | Sparingly soluble |
Note: Solubility generally increases with temperature.[1][2][3][4]
Table 2: Solubility of Genistein in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | ~30 |
| Dimethylformamide (DMF) | 25 | Varies with temp |
| Ethanol | 25 | Varies with temp |
| Methanol | 25 | Varies with temp |
| Acetone | 25 | Soluble in hot acetone |
| Water | 25 | Practically insoluble |
Note: Genistein is soluble in the usual organic solvents and dilute alkalies. Its solubility in alcohols and ethyl acetate increases with temperature.[5][6][7][8]
Experimental Protocols
The following are generalized protocols that can be adapted for the crystallization of this compound.
Protocol 1: Slow Evaporation
-
Dissolution: Dissolve the purified this compound sample in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as chloroform:methanol) in a clean vial.
-
Filtration (Optional): If any insoluble material is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vessel (e.g., a small beaker or vial).
-
Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation.
-
Incubation: Place the vessel in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvest: Once suitable crystals have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold solvent.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
-
Prepare the Reservoir: Add 500 µL of a suitable anti-solvent (e.g., hexane or water, depending on the solvent system) to the well of a crystallization plate.
-
Prepare the Drop: On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of this compound in a "good" solvent (e.g., DMSO or acetone).
-
Seal the Well: Invert the coverslip and place it over the reservoir well, creating a seal.
-
Incubation: Store the plate in a stable, vibration-free environment. The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.
-
Monitoring: Monitor the drop periodically under a microscope for crystal growth.
Protocol 3: Cooling Crystallization
-
Dissolution: In a small Erlenmeyer flask, add a minimal amount of a suitable solvent (e.g., ethanol or methanol) to the this compound sample.
-
Heating: Gently heat the mixture while stirring until the this compound is completely dissolved. If it does not fully dissolve, add small portions of the solvent until a clear solution is obtained at the elevated temperature.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize the yield of crystals.
-
Crystal Harvest: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.
Visualizations
Caption: General experimental workflow for the crystallization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing degradation of Erysubin A during experimental procedures
This technical support center provides troubleshooting guidance to researchers, scientists, and drug development professionals working with Erysubin A. The information herein is designed to help prevent its degradation during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Loss of this compound potency is often due to degradation. The most common factors contributing to the instability of isoflavonoids like this compound are exposure to light, elevated temperatures, and suboptimal pH conditions. Oxidation is another significant factor that can lead to the degradation of phenolic compounds.
Troubleshooting Steps:
-
Light Exposure: Protect your this compound solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil.
-
Temperature: Store stock solutions at or below -20°C. For working solutions, prepare them fresh and keep them on ice during the experiment.
-
pH: The stability of isoflavonoids can be pH-dependent. Whenever possible, maintain a slightly acidic to neutral pH (around 6.0-7.0) for your solutions, unless the experimental protocol dictates otherwise.
-
Oxidation: Use deoxygenated solvents to prepare your solutions. You can prepare these by bubbling nitrogen or argon gas through the solvent.
Q2: I am observing a color change in my this compound solution. What does this indicate?
A2: A color change, such as yellowing or browning, is a common indicator of this compound degradation. This is often due to oxidation and the formation of quinone-like structures and other degradation byproducts.
Troubleshooting Steps:
-
Minimize Oxygen Exposure: As mentioned above, use deoxygenated solvents. Avoid vigorous vortexing which can introduce more oxygen into the solution.
-
Antioxidants: If compatible with your experimental design, consider the addition of a small amount of an antioxidant, such as ascorbic acid, to your buffer solutions.
-
Solvent Purity: Ensure the use of high-purity solvents, as impurities can catalyze degradation reactions.
Q3: What are the best practices for storing this compound, both in solid form and in solution?
A3: Proper storage is critical to maintaining the integrity of this compound.
-
Solid Form: Store solid this compound in a tightly sealed container at -20°C or lower, protected from light and moisture. A desiccator can be used to minimize moisture exposure.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO or ethanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage. For short-term storage, -20°C is acceptable.
-
Working Solutions: Aqueous working solutions are generally less stable and should be prepared fresh for each experiment from the frozen stock.
Q4: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC). Could this be related to this compound degradation?
A4: Yes, the appearance of new peaks in your chromatogram is a strong indication that this compound is degrading. These new peaks represent the degradation products.
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare a fresh solution of this compound and immediately analyze it to confirm the retention time of the intact compound.
-
Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study by intentionally exposing this compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, or an oxidizing agent). This can help in identifying the peaks corresponding to degradation products in your experimental samples.
Quantitative Data on this compound Stability
While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides a hypothetical representation based on the known stability of similar isoflavonoids. This data is for illustrative purposes to guide experimental design.
| Condition | Parameter | Stability (t½) | % Recovery (24h) | Notes |
| pH | pH 3.0 | > 48 hours | > 95% | Generally more stable in acidic conditions. |
| pH 7.0 | ~ 24 hours | ~ 85% | Stability decreases as pH becomes neutral. | |
| pH 9.0 | < 8 hours | < 60% | Significant degradation in alkaline conditions. | |
| Temperature | 4°C | > 72 hours | > 98% | Recommended for short-term storage of solutions. |
| 25°C (RT) | ~ 12 hours | ~ 70% | Significant degradation at room temperature. | |
| 37°C | < 6 hours | < 50% | Rapid degradation at physiological temperatures. | |
| Light | Dark | > 72 hours | > 98% | Essential to protect from light. |
| Ambient Light | ~ 10 hours | ~ 65% | Prone to photodegradation. | |
| UV Light (254nm) | < 1 hour | < 10% | Extremely rapid degradation under UV. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), amber microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Briefly vortex and sonicate in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Procedure for Cell-Based Assays
-
Materials: this compound stock solution, cell culture medium, appropriate cell line.
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final working concentration in pre-warmed cell culture medium. Mix by gentle inversion.
-
It is critical to prepare the final working solution immediately before adding it to the cells to minimize degradation in the aqueous medium.
-
Add the this compound-containing medium to the cells and proceed with the incubation as per the specific experimental protocol.
-
For time-course experiments, be mindful that the concentration of active this compound may decrease over longer incubation periods at 37°C.
-
Visualizations
Caption: Major pathways of this compound degradation.
Caption: Recommended workflow for handling this compound.
Caption: A decision tree for troubleshooting this compound degradation.
Technical Support Center: Erysubin A and Isoflavonoid Interference in Biochemical Assays
This technical support center provides troubleshooting guidance for researchers encountering potential interference from Erysubin A and other isoflavonoids in biochemical assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is an isoflavonoid, a class of naturally occurring polyphenolic compounds.[1][2] While specific data on this compound is limited, isoflavonoids as a class are known to possess properties that can interfere with biochemical assays.[3][4] These properties include intrinsic fluorescence and the potential for non-specific binding to proteins.[1][5]
Q2: My fluorescence-based assay is showing high background signal when I add this compound. What could be the cause?
High background in fluorescence-based assays can be caused by the intrinsic fluorescence (autofluorescence) of the test compound. Many isoflavonoids exhibit fluorescence, absorbing and emitting light within the ranges commonly used in these assays.[1][6] The structure of the isoflavone, particularly the position of hydroxyl groups, influences its fluorescent properties.[1] For instance, many 7-hydroxyisoflavones are fluorescent, while 5-hydroxyisoflavones are often non-fluorescent.[1]
Q3: I'm observing lower than expected signal in my ELISA. Could this compound be the culprit?
Yes, a small molecule like this compound could cause a low signal in an ELISA through several mechanisms:
-
Non-specific binding: The compound may bind to the capture antibody, detection antibody, or the target analyte, sterically hindering the formation of the immunocomplex.[7][8] Flavonoids have been shown to bind to proteins, which could lead to such interference.[5]
-
Enzyme inhibition: If your ELISA uses an enzyme-linked detection method (like HRP or AP), the compound could be directly inhibiting the enzyme's activity, leading to a reduced signal.
-
Quenching: If a fluorescent secondary antibody or substrate is used, the compound may quench the fluorescent signal.
Q4: How can I determine if this compound is autofluorescent?
You can test for autofluorescence by running a control experiment. Prepare a sample containing this compound in the assay buffer, without any of the fluorescent reagents or biological components of your assay. Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment. A significant signal from this control sample indicates that this compound is autofluorescent.[8]
Troubleshooting Guides
Issue 1: High Background in Fluorescence-Based Assays
Potential Cause: Autofluorescence of this compound or another isoflavonoid.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background in fluorescence assays.
Issue 2: Inconsistent or Low Signal in ELISAs
Potential Cause: Non-specific binding of this compound to assay components.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Add this compound to wells coated with the capture antibody (without the antigen) and proceed with the ELISA protocol. A signal in these wells suggests non-specific binding to the plate or capture antibody.
-
Increase Blocking and Washing:
-
Increase the concentration of the blocking agent (e.g., BSA or casein) or the blocking incubation time.
-
Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffers to help reduce non-specific hydrophobic interactions.
-
-
Use a Different Blocking Agent: If you are using BSA, try switching to a non-protein-based blocker or a different protein blocker like casein.
-
Perform a Spike-and-Recovery Experiment: Add a known amount of your analyte to a sample with and without this compound. A lower than expected recovery in the presence of this compound indicates interference.
Quantitative Data
Table 1: Fluorescence Properties of Selected Isoflavones
This table provides the absorption (λmax) and fluorescence (λfl) maxima for various isoflavones in methanol, which can help predict potential spectral overlap in fluorescence assays. Note that 5-hydroxyisoflavones are generally non-fluorescent.[1]
| Isoflavone | λmax (nm) | λfl (nm) | Notes |
| Daidzein (7,4'-dihydroxy) | 305 | 365 | Fluorescent |
| Genistein (5,7,4'-trihydroxy) | 328 | - | Practically non-fluorescent |
| Formononetin (7-hydroxy-4'-methoxy) | 305 | 360 | Fluorescent |
| Biochanin A (5,7-dihydroxy-4'-methoxy) | 328 | - | Practically non-fluorescent |
| 6-Hydroxyisoflavone | 310-330 | Varies | Generally fluorescent |
| 7-Hydroxyisoflavone | <310 | Varies | Generally fluorescent |
Table 2: Binding Parameters of Flavonoids to Bovine Serum Albumin (BSA)
This data illustrates the binding affinity of flavonoids to a common protein, indicating the potential for non-specific binding. The binding process is spontaneous (ΔG < 0) and primarily driven by hydrophobic interactions (ΔH > 0 and ΔS > 0).[5]
| Parameter | Value at 18°C | Value at 23°C | Value at 28°C |
| Binding Constant (Ka) (L/mol) | 1.85 x 10^4 | 2.11 x 10^4 | 2.38 x 10^4 |
| Number of Binding Sites (n) | ~1 | ~1 | ~1 |
| ΔG (kJ/mol) | -23.89 | -24.45 | -25.01 |
| ΔH (kJ/mol) | +12.34 | +12.34 | +12.34 |
| ΔS (J/mol·K) | 124.33 | 124.33 | 124.33 |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound emits a fluorescent signal at the wavelengths used in an assay.
Materials:
-
This compound stock solution
-
Assay buffer (the same buffer used in the main experiment)
-
Microplate reader with fluorescence detection
-
Microplates compatible with the reader (e.g., black 96-well plates)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.
-
Add these dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a blank control.
-
Set the microplate reader to the excitation and emission wavelengths of your assay's fluorophore.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the measurements of the this compound-containing wells.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent.
Protocol 2: Identifying Non-Specific Binding in an ELISA
Objective: To determine if this compound binds non-specifically to the ELISA plate or antibodies.
Materials:
-
This compound stock solution
-
ELISA plate pre-coated with capture antibody
-
Blocking buffer
-
Wash buffer
-
Detection antibody (conjugated to an enzyme, e.g., HRP)
-
Enzyme substrate (e.g., TMB)
-
Stop solution
-
Microplate reader (absorbance)
Procedure:
-
Block the pre-coated ELISA plate with blocking buffer according to your standard protocol.
-
Wash the plate with wash buffer.
-
Prepare dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells. Do not add the antigen.
-
Include a positive control (with antigen, no this compound) and a negative control (no antigen, no this compound).
-
Incubate for the same duration as the antigen incubation step in your standard protocol.
-
Wash the plate thoroughly.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the substrate, incubate, and add the stop solution.
-
Read the absorbance on a microplate reader.
-
A signal that increases with the concentration of this compound indicates non-specific binding.
Signaling Pathway Modulation
Isoflavonoids, the class of compounds that includes this compound, are known to interact with various cellular signaling pathways. Their structural similarity to estrogen allows them to bind to estrogen receptors (ERα and ERβ), potentially modulating downstream gene expression.[3][4] Additionally, some isoflavonoids can inhibit protein tyrosine kinases (PTKs), which are critical components of many signaling cascades, including those involved in cell growth and proliferation.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Production of secondary metabolites using tissue culture-based biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Effects of Alpinumisoflavone and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of Alpinumisoflavone (AIF), a naturally occurring isoflavonoid, and Doxorubicin, a well-established chemotherapeutic agent. The following sections present a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate their effects.
Introduction
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades, used in the treatment of a wide range of cancers including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias. Its potent cytotoxic effects are, however, accompanied by significant side effects, most notably cardiotoxicity.
Alpinumisoflavone (AIF) is a prenylated isoflavonoid that has been isolated from plants of the Erythrina genus, such as Erythrina suberosa. Recent research has highlighted its potential as an anticancer agent, demonstrating cytotoxic and apoptotic effects in various cancer cell lines. As a natural product, AIF is of interest for its potential to offer a different toxicity profile compared to conventional chemotherapy.
Mechanism of Action
The anticancer effects of Doxorubicin and Alpinumisoflavone are mediated through distinct molecular mechanisms, targeting different cellular components and pathways.
Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which then reacts with molecular oxygen to produce superoxide and hydrogen peroxide. This excessive production of ROS leads to oxidative stress, causing damage to cellular components including lipids, proteins, and DNA.
Alpinumisoflavone (AIF) has been shown to induce apoptosis and inhibit cancer cell proliferation through multiple pathways:
-
Induction of Apoptosis: AIF triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to induce the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.
-
Cell Cycle Arrest: AIF can cause cell cycle arrest at various phases, including the sub-G1, G1, and G2/M phases, depending on the cancer cell type and concentration. This prevents the cancer cells from progressing through the cell division cycle.
-
Inhibition of Signaling Pathways: AIF has been found to modulate several signaling pathways that are crucial for cancer cell survival and proliferation, including the PI3K/AKT and MAPK pathways. It can also inhibit the activity of nuclear transcription factors like NF-κB and STATs, which are often overactive in cancer.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of Alpinumisoflavone and Doxorubicin against various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Drug | Cell Line | Cancer Type | IC50 |
| Alpinumisoflavone (AIF) | HL-60 | Human Leukemia | ~20 µM[1] |
| ES2 | Human Ovarian Cancer | Not explicitly stated, but effective[2] | |
| OV90 | Human Ovarian Cancer | Not explicitly stated, but effective[2] | |
| RCC4 | Clear-cell Renal Cell Carcinoma | Dose-dependent inhibition[3] | |
| 786-O | Clear-cell Renal Cell Carcinoma | Dose-dependent inhibition[3] | |
| LNCaP | Prostate Cancer | Dose-dependent inhibition[4] | |
| C4-2 | Prostate Cancer | Dose-dependent inhibition[4] | |
| Doxorubicin | MCF-7 | Breast Cancer | Not explicitly stated in provided abstracts |
| T47-D | Breast Cancer | Not explicitly stated in provided abstracts | |
| Various | Various | Widely variable depending on cell line |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each drug and the general workflows of the experimental protocols described in the next section.
Signaling Pathways
Caption: Doxorubicin's mechanism of action leading to apoptosis.
Caption: Alpinumisoflavone's multi-target approach to inducing apoptosis.
Experimental Workflows
Caption: General workflow for an MTT cell viability assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Alpinumisoflavone and Doxorubicin.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cells and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated overnight to allow for attachment.
-
Drug Treatment: The cells are then treated with various concentrations of Alpinumisoflavone or Doxorubicin and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after drug treatment.
Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of Alpinumisoflavone or Doxorubicin for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC (Annexin V) is detected in the FL1 channel, and PI is detected in the FL2 channel.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
Objective: To determine the effect of the compounds on cell cycle progression.
Methodology:
-
Cell Treatment: Cells are treated with the compounds for a specific duration.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A. RNase A is used to degrade RNA and ensure that PI only binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histogram.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of apoptosis by analyzing the expression levels of key apoptotic proteins.
Methodology:
-
Protein Extraction: After drug treatment, cells are lysed to extract total protein. The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Conclusion
Both Doxorubicin and Alpinumisoflavone demonstrate significant anticancer effects, albeit through different primary mechanisms. Doxorubicin's well-established efficacy is counterbalanced by its known toxicity profile. Alpinumisoflavone, as a natural isoflavonoid, presents a multi-targeted approach to inducing cancer cell death, including the induction of apoptosis via both intrinsic and extrinsic pathways and the modulation of key cancer-related signaling pathways.
Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these two compounds. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such research. The exploration of natural compounds like Alpinumisoflavone may lead to the development of novel anticancer therapies with improved efficacy and reduced side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpinumisoflavone Disrupts Endoplasmic Reticulum and Mitochondria Leading to Apoptosis in Human Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpinumisoflavone suppresses tumour growth and metastasis of clear-cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Antibacterial Potency of Erythrina Isoflavonoids: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of published data highlights the significant antibacterial potential of isoflavonoids derived from the Erythrina genus, offering promising avenues for the development of new antimicrobial agents. While data on the specific efficacy of Erysubin A remains unavailable in the reviewed literature, a comparative analysis of other Erythrina isoflavonoids reveals potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
This guide provides a comparative overview of the antibacterial efficacy of various Erythrina isoflavonoids, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial compounds.
Comparative Antibacterial Efficacy
The antibacterial activity of isoflavonoids is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below summarizes the reported MIC values for several Erythrina isoflavonoids against various bacterial strains. It is important to note that direct comparative studies under identical experimental conditions are limited, and variations in MIC values can arise from differences in methodology, bacterial strains, and inoculum size.
Table 1: Minimum Inhibitory Concentrations (MIC) of Erythrina Isoflavonoids against Various Bacteria
| Isoflavonoid | Bacterium | Strain | MIC (µg/mL) | Reference |
| This compound | - | - | Data Not Available | - |
| Erysubin F | Staphylococcus aureus (MRSA) | ATCC 43300 | 6.8 (15.4 µM) | [1] |
| Erycristagallin | Staphylococcus aureus (MRSA) | - | 3.13 - 6.25 | [2][3] |
| Orientanol B | Staphylococcus aureus (MRSA) | - | 3.13 - 6.25 | [2][3] |
| Isolupalbigenin | Staphylococcus aureus (MRSA) | - | 1.56 - 3.13 | [4] |
| Erythrinin B | Staphylococcus aureus (MRSA) | - | 6.25 - 12.5 | [4] |
| Erybraedin A | Staphylococcus aureus (VRSA) | - | 1.56 - 6.25 | [5] |
| Eryzerin C | Staphylococcus aureus (VRSA) | - | 1.56 - 6.25 | [5] |
| Phaseollidin | Staphylococcus aureus | - | 1 - 600 | [6] |
| Abyssinone V-4' methyl ether | Staphylococcus aureus | - | 1 - 600 | [6] |
| Alpumisoflavone | Staphylococcus aureus | - | 1 - 600 | [6] |
| Cristacarpin | Staphylococcus aureus | - | 1 - 600 | [6] |
| Lysisteisoflavone | Staphylococcus aureus | - | 1 - 600 | [6] |
Note: MIC values originally reported in µM were converted to µg/mL for consistency, where the molecular weight was available.
Experimental Protocols
The determination of the antibacterial efficacy of Erythrina isoflavonoids is primarily conducted using standardized antimicrobial susceptibility testing methods, such as the broth microdilution and agar dilution methods. These techniques are crucial for establishing the MIC of a compound.
Broth Microdilution Method
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Isoflavonoid Solutions: The test isoflavonoid is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: The test bacterium is cultured overnight on an appropriate agar medium. A suspension of the bacteria is then prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted isoflavonoid is inoculated with the standardized bacterial suspension. Positive (bacteria and medium, no compound) and negative (medium only) controls are included on each plate. The microtiter plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the isoflavonoid at which no visible bacterial growth (turbidity) is observed.
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.
-
Preparation of Isoflavonoid-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the test isoflavonoid. This is achieved by adding the appropriate volume of the isoflavonoid stock solution to the molten agar before it solidifies. A control plate without any isoflavonoid is also prepared.
-
Bacterial Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the isoflavonoid that completely inhibits the visible growth of the bacteria on the agar surface.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Workflow for Determining Minimum Inhibitory Concentration.
Caption: Potential Antibacterial Mechanisms of Isoflavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Different antibacterial actions of isoflavones isolated from Erythrina poeppigiana against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities [mdpi.com]
- 6. mdpi.com [mdpi.com]
Erysubin A and its Putative Mechanism as a Topoisomerase Inhibitor: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the potential mechanism of action of Erysubin A, a member of the isoflavonoid class of compounds, against other well-established topoisomerase inhibitors. Due to a lack of specific experimental data on this compound in the current scientific literature, this guide will draw comparisons based on the known activities of structurally related Erysubin compounds (C-F) and the broader class of flavonoids as topoisomerase inhibitors.
Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and recombination.[1] They function by creating transient single- or double-strand breaks in the DNA backbone, allowing for the passage of another DNA segment, followed by religation of the break.[1] This catalytic cycle makes them a prime target for anticancer therapies. Topoisomerase inhibitors disrupt this process, leading to the accumulation of DNA damage and subsequent cell death.[1]
Mechanism of Action: A Tale of Two Classes
Topoisomerase inhibitors are broadly categorized based on the enzyme they target (Topoisomerase I or II) and their mechanism of action.
Established Topoisomerase Inhibitors:
-
Topoisomerase I Inhibitors (e.g., Camptothecin, Topotecan): These drugs act by trapping the Topoisomerase I-DNA cleavage complex. Topoisomerase I introduces a single-strand break in the DNA. Inhibitors like camptothecin bind to this complex and prevent the religation of the broken DNA strand. This stabilized "cleavable complex" leads to single-strand breaks that are converted into cytotoxic double-strand breaks when a replication fork collides with them.
-
Topoisomerase II Inhibitors (e.g., Etoposide, Doxorubicin): These agents function similarly but target Topoisomerase II, which creates transient double-strand breaks. By stabilizing the Topoisomerase II-DNA cleavage complex, these inhibitors lead to the accumulation of permanent double-strand breaks, a highly lethal form of DNA damage.
Erysubins and Flavonoids as Putative Topoisomerase Inhibitors:
Erysubins belong to the isoflavonoid class of natural products, isolated from plants of the Erythrina genus.[2][3] While direct evidence for this compound's activity is unavailable, studies on other flavonoids suggest they can also function as topoisomerase inhibitors.[4][5] The proposed mechanism for many flavonoids involves:
-
Inhibition of Catalytic Activity: Some flavonoids may inhibit the overall catalytic activity of topoisomerases without necessarily stabilizing the cleavage complex.[4]
-
Topoisomerase Poisoning: Similar to established inhibitors, certain flavonoids can act as "poisons" by stabilizing the topoisomerase-DNA cleavage complex, leading to DNA strand breaks.[4][5]
The planar structure of many flavonoids may allow them to intercalate into the DNA at the site of topoisomerase binding, thereby interfering with the religation step.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized topoisomerase inhibitors against various cancer cell lines. The lack of available data for this compound or other Erysubin compounds in topoisomerase inhibition assays prevents a direct quantitative comparison.
| Inhibitor | Target | Cell Line | IC50 (µM) |
| Camptothecin | Topoisomerase I | Varies | Varies |
| Topotecan | Topoisomerase I | Varies | Varies |
| Etoposide | Topoisomerase II | Varies | Varies |
| Doxorubicin | Topoisomerase II | A549, HepG2 | Varies |
| This compound | Putative Topoisomerase I/II | N/A | Data not available |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols for Assessing Topoisomerase Inhibition
The following are detailed methodologies for key in vitro experiments used to characterize topoisomerase inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 10 mM spermidine, 50% glycerol).
-
Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 20 µg/ml.
-
Test compound (e.g., this compound) at various concentrations.
-
Nuclease-free water to the final reaction volume.
-
-
Enzyme Addition: Add purified human Topoisomerase I enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1% SDS, 50 mM EDTA, and 0.5 mg/ml proteinase K).
-
Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the supercoiled form.[6][7][8][9]
Topoisomerase II DNA Decatenation Assay
This assay assesses the inhibition of Topoisomerase II-mediated decatenation of catenated kinetoplast DNA (kDNA).
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 1 mg/ml BSA).
-
kDNA to a final concentration of 10 µg/ml.
-
ATP to a final concentration of 1 mM.
-
Test compound at various concentrations.
-
Nuclease-free water to the final reaction volume.
-
-
Enzyme Addition: Add purified human Topoisomerase II enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1% SDS, 50 mM EDTA).
-
Agarose Gel Electrophoresis: Separate the catenated and decatenated DNA on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as distinct bands. Inhibition is indicated by a decrease in decatenated DNA.[8][10][11]
DNA Cleavage Assay
This assay directly measures the ability of a compound to stabilize the topoisomerase-DNA cleavage complex.
Protocol:
-
DNA Substrate Preparation: A DNA fragment is labeled at one of its 3' or 5' ends with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
Reaction Setup: Combine the labeled DNA substrate, purified Topoisomerase I or II, and the test compound in the appropriate reaction buffer.
-
Incubation: Incubate the reaction at 37°C to allow for the formation of the cleavage complex.
-
Denaturation and Protein Removal: Stop the reaction and denature the enzyme by adding SDS. Treat with proteinase K to digest the topoisomerase.
-
Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The appearance of smaller, cleaved DNA fragments in the presence of the inhibitor indicates stabilization of the cleavage complex.[12][13][14][15]
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. phcogrev.com [phcogrev.com]
- 2. Erysubins C-F, four isoflavonoids from Erythrina suberosa var. glabrescences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of topoisomerase IB inhibition and DNA intercalation by flavonoids and similar compounds: structural determinates of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of topoisomerase IB inhibition and DNA intercalation by flavonoids and similar compounds: structural determinates of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.16. Topoisomerase I DNA Relaxation Assay [bio-protocol.org]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. ebiohippo.com [ebiohippo.com]
- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inspiralis.com [inspiralis.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
In vivo efficacy of Erysubin A compared to Cisplatin in a mouse model
A comparative analysis of the in vivo efficacy of Erysubin A and Cisplatin in a mouse model cannot be provided at this time. Extensive searches of scientific literature and databases did not yield any published studies on the in vivo efficacy of this compound in animal models. This compound is a flavonoid isolated from the plant Erythrina suberosa, and while related compounds from this genus have been investigated for their biological properties, "this compound" itself does not appear to have been evaluated in preclinical in vivo cancer studies.
Therefore, this guide will focus on providing a comprehensive overview of the in vivo efficacy of the widely used chemotherapeutic agent, Cisplatin , in mouse models. This information is intended for researchers, scientists, and drug development professionals.
Cisplatin: An Overview of In Vivo Efficacy
Cisplatin is a cornerstone of chemotherapy for various cancers, and its efficacy has been extensively studied in numerous preclinical mouse models.[1][2] Its primary mechanism of action involves cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent induction of apoptosis in cancer cells.[1]
Data Presentation: In Vivo Efficacy of Cisplatin in Mouse Models
The following table summarizes representative data on the in vivo efficacy of Cisplatin in various mouse cancer models. It is important to note that efficacy can vary significantly depending on the tumor type, mouse strain, and treatment regimen.
| Cancer Type | Mouse Model | Cisplatin Dosage | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Ovarian Cancer | Nude mice with A2780CP70 xenografts | 10 mg/kg, twice a week for 1 month (intravenously) | Significant reduction in tumor volume compared to control | Not explicitly stated, but implied by tumor reduction | [3] |
| Lung Cancer | Xenograft mouse model with A549 cells | 2.5 mg/kg, every other day for 3 treatments | Significant tumor shrinkage | Prolonged duration of tumor shrinkage | |
| Cervical Cancer | Xenograft mouse model with ME-180 cells | 2.0 mg/kg, every other day for 3 treatments | Significant tumor growth inhibition | Not explicitly stated | |
| Small Cell Lung Cancer | Mice with H526 xenografts | 3.0 mg/kg (intraperitoneally) | Cessation of exponential tumor growth for at least 3 days | Not explicitly stated |
Note: This table presents a selection of data from the available literature. TGI and survival benefits are highly dependent on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are generalized experimental protocols for assessing the efficacy of Cisplatin in a mouse xenograft model.
Xenograft Mouse Model Protocol
-
Cell Culture: Human cancer cells (e.g., A549 for lung cancer) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. Cisplatin is typically administered via intraperitoneal (IP) or intravenous (IV) injection at a predetermined dose and schedule. The control group receives a vehicle control (e.g., saline).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other parameters may include body weight (as an indicator of toxicity), overall survival, and analysis of tumor tissue at the end of the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Mandatory Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical xenograft mouse model study to evaluate in vivo efficacy.
Signaling Pathway of Cisplatin-Induced Apoptosis
Caption: Simplified signaling pathway of Cisplatin-induced apoptosis.
References
Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Erythrina Alkaloids, with a Focus on Erythraline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of Erythrina alkaloids, with a specific focus on erythraline as a representative compound, due to the limited availability of specific analytical methods for Erysubin A. This document outlines a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and presents a framework for comparing analytical techniques, supported by experimental protocols and validation data.
Introduction to HPLC in Alkaloid Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture. In the analysis of complex plant extracts, such as those from Erythrina species, HPLC offers high resolution and sensitivity for the determination of various alkaloids. The choice of the detector, such as a Diode Array Detector (DAD) for UV-Vis spectral analysis or a Mass Spectrometer (MS) for mass-to-charge ratio determination, further enhances the specificity and sensitivity of the analysis.
Method validation is a critical aspect of analytical chemistry, ensuring that a developed method is suitable for its intended purpose. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). Cross-validation involves comparing the results from two or more different analytical methods to assess their equivalence.
Comparative Analysis of HPLC Methods for Erythraline
Table 1: Comparison of HPLC Method Validation Parameters for Erythraline Analysis
| Validation Parameter | Method A: UHPLC-MS/MS[1][2][3] | Method B: HPLC-UV (Hypothetical) |
| Linearity (Range) | 5–2000 ng/mL | 50-5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | Not Reported | 15 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL[1][2][3] | 50 ng/mL |
| Accuracy (% Recovery) | 95-105% (Assumed) | 98-102% |
| Precision (RSD %) | ||
| - Intra-day | < 10% (Assumed) | < 2% |
| - Inter-day | < 15% (Assumed) | < 3% |
Note: Data for "Method A" is based on the validated method for erythraline in a biological matrix (rat plasma) by Demarque et al. (2019).[1][2][3] Assumed values for accuracy and precision are based on typical performance for bioanalytical methods. Data for "Method B" is hypothetical and represents a typical validated HPLC-UV method for small molecules.
Experimental Protocols
Method A: Validated UHPLC-MS/MS Method for Erythraline
This method was developed and validated for the quantification of erythraline in a biological matrix.[1][2][3]
-
Instrumentation: Waters Acquity UPLC system coupled to a Waters Xevo TQD mass spectrometer.
-
Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient program: 0-3 min, 5-40% B; 3-3.5 min, 40-80% B; followed by a wash and re-equilibration.[1]
-
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.
-
Detection: Mass spectrometry in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
MRM transition for erythraline: m/z 298 > 266.[2]
-
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an HPLC method, a crucial process for ensuring the reliability and accuracy of analytical data.
References
Comparative Analysis of Erysubin A and Other Kinase Inhibitors: A Computational Docking Perspective
A note on the available data: Direct experimental or computational studies on the kinase inhibitory activity of Erysubin A are limited in publicly available scientific literature. To provide a comparative framework, this guide presents a hypothetical docking study of Erysubin F, a structurally related isoflavonoid from the same plant genus (Erythrina), against the Epidermal Growth Factor Receptor (EGFR) kinase. This is compared with reported docking scores of established kinase inhibitors. The data for Erysubin F should be considered theoretical and for illustrative purposes.
Introduction to Kinase Inhibition and Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a frequent cause of various diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has become a major focus in drug discovery.[1][2]
Natural products, such as flavonoids isolated from plants of the Erythrina genus, are a rich source of bioactive compounds with potential as kinase inhibitors.[3][4] Computational methods, particularly molecular docking, are powerful tools in the early stages of drug discovery to predict the binding affinity and interaction of potential inhibitors with their target kinases.[5][6]
This guide provides a comparative overview of the theoretical binding affinity of Erysubin F (as a proxy for this compound) with that of known kinase inhibitors against Epidermal Growth Factor Receptor (EGFR) and Src kinase, two well-established cancer drug targets.
Comparative Docking Analysis
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented as a docking score (in kcal/mol). A more negative score generally indicates a stronger predicted binding affinity.
The following tables summarize the hypothetical docking score for Erysubin F against the EGFR kinase domain and reported docking scores for established inhibitors against EGFR and Src kinases.
Table 1: Comparative Docking Scores against EGFR Kinase
| Compound | Target Kinase | PDB ID of Kinase Structure | Docking Score (kcal/mol) | Reference |
| Erysubin F (Hypothetical) | EGFR | 2GS6 | -8.5 (Theoretical) | |
| Gefitinib | EGFR | 6JXT | -7.8 | [7] |
| ZINC96937394 | EGFR | 6JXT | -9.9 | [7] |
| ZINC14611940 | EGFR | 6JXT | -9.6 | [7] |
| ZINC103239230 | EGFR | 6JXT | -9.5 | [7] |
| ZINC96933670 | EGFR | 6JXT | -9.2 | [7] |
| Various Phytochemicals | EGFR | Not Specified | -4.4 to -8.8 | [8] |
Table 2: Comparative Docking Scores against Src Kinase
| Compound | Target Kinase | PDB ID of Kinase Structure | Docking Score (kcal/mol) | Reference |
| Dasatinib | c-Src | Not Specified | -6.8 (S-score) | [4] |
| ZINC3214460 | Src | 3F3V | -9.6287 | [9] |
| ZINC1380384 | Src | 3F3V | -8.9096 | [9] |
| Neoambrosin | c-Src | Not Specified | Not Specified | [10] |
| Damsin | c-Src | Not Specified | Not Specified | [10] |
Experimental Protocols
Molecular Docking Protocol (General)
Molecular docking studies are performed to predict the binding mode and affinity of a ligand to a protein target. A standard protocol using a widely used software like AutoDock Vina is outlined below.
1. Preparation of the Receptor (Kinase) Structure:
-
The three-dimensional crystal structure of the target kinase domain is obtained from the Protein Data Bank (PDB). For example, the structure of the EGFR kinase domain (PDB ID: 2GS6) or the Src kinase domain (PDB ID: 1YOJ) can be used.
-
Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed.
-
The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.
2. Preparation of the Ligand (Inhibitor) Structure:
-
The 2D or 3D structure of the ligand (e.g., Erysubin F, Gefitinib, Dasatinib) is obtained from a chemical database like PubChem or synthesized using chemical drawing software.
-
The ligand's structure is optimized to its lowest energy conformation.
-
Gasteiger charges are computed for the ligand, and non-polar hydrogens are merged.
-
The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.
-
The prepared ligand structure is saved in the PDBQT file format.
3. Docking Simulation using AutoDock Vina:
-
A grid box is defined to encompass the active site of the kinase. The size and center of the grid box are crucial parameters that define the search space for the ligand.
-
The docking simulation is run using AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.
-
Vina employs a Lamarckian Genetic Algorithm to explore different conformations and orientations of the ligand within the receptor's active site.
-
The program calculates the binding affinity for different poses and clusters them based on their root-mean-square deviation (RMSD).
4. Analysis of Results:
-
The output from AutoDock Vina provides a set of docked conformations (poses) of the ligand, ranked by their predicted binding affinities (docking scores).
-
The pose with the most negative docking score is typically considered the most favorable binding mode.
-
The interactions between the ligand and the protein in the best-docked pose are analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions. Visualization software like PyMOL or Discovery Studio is used for this purpose.
Signaling Pathways and Discovery Workflow
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), initiates a cascade of intracellular signaling pathways that are crucial for cell growth, proliferation, and survival.[3][9][10] Aberrant activation of the EGFR signaling pathway is a hallmark of many cancers.[3]
Caption: EGFR Signaling Pathway Cascade.
In Silico Kinase Inhibitor Discovery Workflow
Computational approaches play a vital role in modern drug discovery by accelerating the identification and optimization of potential drug candidates.[5][6][11]
Caption: In Silico Kinase Inhibitor Discovery Workflow.
Conclusion
While direct experimental evidence for this compound as a kinase inhibitor is currently lacking, this comparative guide, using the structurally similar Erysubin F as a proxy, highlights the potential of isoflavonoids from the Erythrina genus as a source for novel kinase inhibitors. The hypothetical docking score of Erysubin F against EGFR is comparable to that of some known inhibitors, suggesting that this class of compounds warrants further investigation. The provided protocols and workflow diagrams offer a roadmap for researchers interested in exploring the potential of natural products like this compound in the field of kinase-targeted drug discovery. Future experimental studies are necessary to validate these in silico predictions and to fully elucidate the therapeutic potential of this compound and related compounds.
References
- 1. In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 2. peerj.com [peerj.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Integrating machine learning and structure-based approaches for repurposing potent tyrosine protein kinase Src inhibitors to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Erysubin A vs. Resveratrol: A Head-to-Head Comparison in Anti-Aging Research
A comprehensive analysis of two promising natural compounds in the quest for longevity, this guide provides a detailed comparison of Erysubin A and Resveratrol, focusing on their mechanisms of action, experimental evidence in anti-aging studies, and their respective pharmacokinetic profiles. While Resveratrol has been extensively studied, emerging research on this compound, a potent AMPK activator, suggests it may be a noteworthy contender in the field of geroprotection.
Abstract
The pursuit of interventions to slow the aging process has led to the investigation of numerous natural compounds. Among these, Resveratrol, a polyphenol found in grapes and other plants, has garnered significant attention for its potential anti-aging effects, primarily through the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK). More recently, this compound, an isoflavonoid isolated from the plant Erythrina abyssinica, has emerged as a potent AMPK activator, suggesting its potential as an anti-aging agent. This guide provides a head-to-head comparison of this compound and Resveratrol, summarizing the current experimental data on their efficacy in modulating key aging pathways, their effects on cellular senescence and lifespan, and their known bioavailability and toxicity. While direct comparative studies are lacking, this review synthesizes the available evidence to offer a preliminary assessment of their respective strengths and weaknesses for researchers, scientists, and drug development professionals.
Introduction
Aging is a complex biological process characterized by a progressive decline in physiological function, leading to an increased susceptibility to disease and mortality. A number of molecular pathways have been identified as key regulators of the aging process, including the nutrient-sensing pathways involving SIRT1 and AMPK. Pharmacological activation of these pathways is a promising strategy for developing anti-aging interventions.
Resveratrol has been a cornerstone of anti-aging research for decades, with numerous studies demonstrating its ability to extend lifespan in various model organisms and to ameliorate age-related pathologies.[1][2] Its mechanisms of action are multifaceted, but its ability to activate SIRT1 and AMPK is considered central to its beneficial effects.[3][4]
This compound is a more recently identified compound with potential anti-aging properties. Isolated from the stem bark of Erythrina abyssinica, it has been shown to be a potent activator of AMPK.[5] As AMPK activation is a well-established mechanism for promoting longevity, this compound presents an exciting new avenue for anti-aging research.[6]
This guide aims to provide a comprehensive and objective comparison of this compound and Resveratrol based on the currently available scientific literature.
Comparative Data on Anti-Aging Markers
To facilitate a direct comparison, the following table summarizes the available quantitative data for this compound and Resveratrol on key anti-aging markers. It is important to note that data for this compound is currently limited.
| Parameter | This compound | Resveratrol | Source (this compound) | Source (Resveratrol) |
| Lifespan Extension | ||||
| Saccharomyces cerevisiae (Yeast) | Data not available | Up to 70% increase in replicative lifespan | - | [1] |
| Caenorhabditis elegans (Worm) | Data not available | Data is conflicting and dose-dependent | - | [4] |
| Drosophila melanogaster (Fruit Fly) | Data not available | Lifespan extension observed | - | [1] |
| Mus musculus (Mouse) | Data not available | No significant lifespan extension in healthy mice on a standard diet. Lifespan extension observed in mice on a high-calorie diet. | - | |
| Cellular Senescence | ||||
| Senescence-Associated β-Galactosidase (SA-β-gal) Staining | Data not available | Reduction in the percentage of SA-β-gal positive cells | - | Data available in literature |
| p16INK4a Expression | Data not available | Reduction in expression | - | Data available in literature |
| p21 Expression | Data not available | Reduction in expression | - | Data available in literature |
| Signaling Pathway Activation | ||||
| SIRT1 Activation | Data not available | Direct and indirect activation | - | [7][8] |
| AMPK Activation | Potent activator | Activator | [5] | [4][9] |
Signaling Pathways and Mechanisms of Action
This compound: A Potent AMPK Activator
The primary known mechanism of action for this compound in the context of aging is its potent activation of AMP-activated protein kinase (AMPK).[5] AMPK is a crucial energy sensor in cells that plays a central role in metabolic regulation. Activation of AMPK can lead to a cascade of downstream effects that are associated with longevity, including:
-
Increased mitochondrial biogenesis and function: AMPK promotes the creation of new mitochondria, the powerhouses of the cell.
-
Enhanced autophagy: AMPK stimulates the cellular "housekeeping" process of autophagy, which removes damaged cellular components.
-
Reduced inflammation: AMPK activation has been shown to have anti-inflammatory effects.
The direct and potent activation of AMPK by this compound makes it a highly promising candidate for further anti-aging research.
Resveratrol: A Multifaceted Activator of SIRT1 and AMPK
Resveratrol's anti-aging effects are attributed to its ability to influence multiple signaling pathways, most notably SIRT1 and AMPK.[3][10]
-
SIRT1 Activation: Resveratrol is a well-known activator of SIRT1, a NAD+-dependent deacetylase that plays a critical role in cellular metabolism, DNA repair, and inflammation.[8] SIRT1 activation is believed to mimic some of the effects of caloric restriction, a proven method for extending lifespan in many organisms.
-
AMPK Activation: Resveratrol also activates AMPK, contributing to its beneficial metabolic effects.[4][9]
The dual activation of both SIRT1 and AMPK pathways provides Resveratrol with a broad spectrum of action against the hallmarks of aging.
References
- 1. Frontiers | SIRT1, resveratrol and aging [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Aging and the Preventive Effects of Resveratrol on Age-Related Diseases [mdpi.com]
- 4. bolinbiotech.com [bolinbiotech.com]
- 5. AMP-activated protein kinase (AMPK) activation by benzofurans and coumestans isolated from Erythrina abyssinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK activation can delay aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol | PLOS One [journals.plos.org]
- 8. A molecular mechanism for direct sirtuin activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects and Mechanisms of Resveratrol on Aging and Age-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Erysubin A: A Comparative Bioactivity Analysis Against Established Standards
For Immediate Release
This guide provides a comparative framework for the statistical analysis of the bioactivity of Erysubin A, a prenylated isoflavonoid, against established standards in anticancer and anti-inflammatory research. Due to the limited availability of specific quantitative bioactivity data for this compound in publicly accessible literature, this document outlines a proposed series of experiments to generate the necessary comparative data. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products.
Introduction to this compound
This compound is a member of the isoflavonoid family, a class of polyphenolic compounds found in various plants, including those of the Erythrina genus. Isoflavonoids are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. Preliminary studies on compounds structurally related to this compound suggest its potential as a bioactive agent, warranting a thorough investigation and comparison with current standard therapies.
Data Presentation: Proposed Comparative Analysis
To facilitate a clear and objective comparison, the following tables are proposed to summarize the quantitative data that would be generated from the experimental protocols outlined in this guide.
Table 1: Comparative Anticancer Activity of this compound
| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI) |
| This compound | MCF-7 | Data to be generated | Data to be generated |
| MDA-MB-231 | Data to be generated | Data to be generated | |
| HL-60 | Data to be generated | Data to be generated | |
| Doxorubicin | MCF-7 | Reference Value | Reference Value |
| MDA-MB-231 | Reference Value | Reference Value | |
| HL-60 | Reference Value | Reference Value |
IC50: Half-maximal inhibitory concentration; SD: Standard Deviation; SI: Selectivity Index (IC50 in normal cells / IC50 in cancer cells).
Table 2: Comparative Anti-inflammatory Activity of this compound
| Compound | Assay | IC50 (µM) ± SD |
| This compound | Nitric Oxide (NO) Inhibition | Data to be generated |
| COX-2 Inhibition | Data to be generated | |
| Ibuprofen | Nitric Oxide (NO) Inhibition | Reference Value |
| COX-2 Inhibition | Reference Value |
IC50: Half-maximal inhibitory concentration; SD: Standard Deviation.
Experimental Protocols
The following are detailed methodologies for the key experiments required to generate the comparative data for this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay will determine the cytotoxic effects of this compound on various cancer cell lines and a normal cell line to establish its anticancer potency and selectivity.
Materials:
-
Human breast cancer cell lines (MCF-7, MDA-MB-231)
-
Human promyelocytic leukemia cell line (HL-60)
-
Normal human fibroblast cell line (e.g., WI-38)
-
Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Doxorubicin (as a positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells will be seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The medium will be replaced with fresh medium containing serial dilutions of this compound or Doxorubicin (0.1 to 100 µM). A vehicle control (DMSO) will also be included.
-
Cells will be incubated for 48 hours.
-
After incubation, MTT solution will be added to each well and incubated for 4 hours.
-
The medium will be removed, and DMSO will be added to dissolve the formazan crystals.
-
The absorbance will be measured at 570 nm using a microplate reader.
-
The percentage of cell viability will be calculated relative to the vehicle control. The IC50 values will be determined by plotting the percentage of viability against the concentration of the compound.
Nitric Oxide (NO) Inhibition Assay
This assay will assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Ibuprofen (as a positive control)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
RAW 264.7 cells will be seeded in 96-well plates and allowed to adhere overnight.
-
Cells will be pre-treated with various concentrations of this compound or Ibuprofen for 1 hour.
-
LPS (1 µg/mL) will be added to induce NO production, and the cells will be incubated for 24 hours.
-
The supernatant from each well will be collected and mixed with an equal volume of Griess Reagent.
-
The absorbance will be measured at 540 nm.
-
The concentration of nitrite will be determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition will be calculated relative to the LPS-stimulated control. The IC50 value will be determined from the concentration-response curve.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and a key signaling pathway relevant to the bioactivity of this compound.
Caption: Proposed experimental workflow for the comparative bioactivity analysis of this compound.
Safety Operating Guide
Safe Disposal of Erysubin A: A Guide for Laboratory Professionals
Erysubin A, an isoflavonoid compound, requires careful handling and disposal to ensure personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial due to the compound's potential hazards.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The following table summarizes key safety information.
| Hazard Category | GHS Classification | Precautionary Statement Code |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.
Experimental Protocol: Donning Personal Protective Equipment
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
-
Respiratory Protection: If handling fine powders or generating aerosols, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following steps provide a detailed workflow for this process.
Experimental Protocol: this compound Disposal
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Waste Collection:
-
Solid Waste: Collect waste this compound powder, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, it should be stored at -80°C[1]. Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Avoid overfilling the container.
-
-
Labeling: Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1]. Follow the recommended storage conditions of -20°C for powder or -80°C for solutions[1].
-
Spill Management: In the event of a spill, collect the spillage promptly[1]. Use absorbent materials for liquid spills. Wash the affected area thoroughly after material has been removed.
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Provide them with all necessary information about the waste.
-
Documentation: Maintain a log of all this compound waste generated, including quantities and disposal dates.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can handle and dispose of this compound in a manner that prioritizes safety and minimizes environmental impact, fostering a culture of trust and responsibility in the laboratory.
References
Essential Safety and Operational Guidance for Handling Erysubin A
This document provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Erysubin A. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks associated with this cytotoxic compound.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of PPE are critical to mitigate the risks associated with this compound, which is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Recommended Personal Protective Equipment |
| Routine Handling & Preparation | Primary: Safety goggles with side-shields, two pairs of chemotherapy-rated gloves, impervious protective gown, and a suitable respirator.[1][2] Secondary: Cap and shoe covers are also recommended for sterile preparations.[2] |
| Oral Administration | Primary: Gloves, apron, and armlets.[3] Eye protection is necessary if handling in an uncontrolled environment.[3] If there is a risk of generating aerosols or handling powders (e.g., opening capsules or crushing tablets), a surgical face mask or respirator should be worn.[3][4] |
| Waste Disposal & Spill Management | Primary: For minor spills, wear gloves, armlets, safety glasses, and a plastic apron.[3] For larger spills, industrial-thickness gloves (>0.45mm) made of latex, neoprene, or nitrile are recommended.[3] Respiratory protection is required for spills exceeding 10ml or involving powder.[4] A full face shield is preferred when there is a risk of splashing.[2] |
Experimental Protocols: Safe Handling and Disposal Workflow
The following workflow outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal, to minimize occupational exposure and environmental contamination.
Caption: Workflow for the safe handling and disposal of this compound.
Operational Plans
Handling and Storage:
-
Always handle this compound within a designated controlled area, such as a chemical fume hood or biological safety cabinet, to ensure adequate ventilation.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Wash hands and skin thoroughly after handling the compound[1]. Do not eat, drink, or smoke in areas where this compound is handled[1].
Spill Management:
-
In the event of a spill, immediately secure the area to prevent further contamination.
-
Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Use an absorbent material to contain the spill and clean the area with an appropriate decontaminating agent.
-
All materials used for cleaning up the spill should be treated as cytotoxic waste and disposed of accordingly.
Disposal Plan:
-
Dispose of all this compound waste, including unused product, contaminated labware, and PPE, in a designated, sealed container for cytotoxic waste.
-
Disposal of the container must be carried out through an approved hazardous waste disposal plant[1]. Avoid releasing this compound into the environment, as it is very toxic to aquatic life[1].
By adhering to these guidelines, researchers and laboratory professionals can minimize the risks associated with handling this compound and ensure a safe working environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
